3-(tert-Butoxy)spiro[3.3]heptan-1-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQCGXGHJZTQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C12CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of 3-(tert-Butoxy)spiro[3.3]heptan-1-one in Modern Drug Discovery: A Technical Guide
Executive Summary
The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. Known colloquially as "escaping from flatland," this strategy improves the physicochemical properties of drug candidates, including aqueous solubility, lipophilicity, and off-target binding profiles.
3-(tert-Butoxy)spiro[3.3]heptan-1-one (CAS: 1909317-13-0) has emerged as a highly versatile, bifunctional building block for synthesizing non-collinear saturated benzene bioisosteres [1]. The spiro[3.3]heptane core mimics the spatial arrangement of meta- and para-substituted benzenes, while the tert-butoxy group provides a sterically demanding, lipophilic shield (or a cleavable handle), and the C1-ketone serves as a reactive fulcrum for divergent downstream functionalization.
Structural & Physicochemical Profiling
The utility of this compound lies in its unique geometric and electronic properties. Unlike flat arenes, the spirocyclic core projects its substituents into three-dimensional space, significantly altering the molecule's hydration shell and crystal lattice energy.
Table 1: Chemical Identification & Baseline Properties
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 1909317-13-0 [2] |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| SMILES String | O=C1CC(OC(C)(C)C)C12CCC2 |
| Core Architecture | Spiro-fused cyclobutanone and cyclobutane rings |
| Key Functional Groups | C1-Ketone (electrophile), C3-tert-butoxy ether (steric shield) |
Mechanistic Rationale: The "Escape from Flatland"
The spiro[3.3]heptane scaffold possesses non-collinear exit vectors that closely mimic the trajectory of substituents on a phenyl ring. However, because it lacks a delocalized π-electron system, it inherently lowers the overall lipophilicity (clogP) of the parent molecule. The tert-butoxy group at the C3 position is strategically positioned to modulate the conformation of the cyclobutanone ring, biasing the trajectory of incoming nucleophiles during C1-ketone functionalization.
Fig 1: Logical flow of bioisosteric replacement from flat arenes to 3D spirocyclic scaffolds.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of highly strained spirocyclic ketones requires precise control over thermodynamic driving forces. The most expedient route to the spiro[3.3]heptan-1-one architecture utilizes a strain-relocating semipinacol rearrangement [3].
Fig 2: Synthetic workflow for spiro[3.3]heptan-1-ones via semipinacol rearrangement.
Protocol A: Core Assembly via Semipinacol Rearrangement
-
Objective: Construct the spiro[3.3]heptan-1-one core from readily available strained precursors.
-
Mechanistic Causality: The reaction is driven by the immense ring strain of the bicyclobutane and cyclopropanol systems. By treating the 1-bicyclobutylcyclopropanol intermediate with a strong acid (e.g., MsOH or AlCl₃), the bicyclobutyl moiety is protonated, triggering a [1,2]-carbon shift. This "strain-relocating" cascade thermodynamically funnels the highly unstable intermediate into the more stable (yet still rigid) spiro[3.3]heptane system.
-
Procedure:
-
Charge a flame-dried flask with the 1-bicyclobutylcyclopropanol intermediate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Methanesulfonic acid (MsOH, 1.2 equiv) dropwise over 5 minutes.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
-
Self-Validating Checkpoints:
-
TLC Analysis: The highly polar cyclopropanol intermediate (low R_f) will rapidly convert to the less polar ketone product (higher R_f).
-
IR Spectroscopy: Disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of a sharp, high-frequency C=O stretch (~1780 cm⁻¹, characteristic of strained cyclobutanones).
-
Protocol B: Downstream Functionalization (Reductive Amination)
-
Objective: Convert the C1-ketone of this compound into a primary or secondary amine for library generation.
-
Mechanistic Causality: The spiro[3.3]heptane system is sterically encumbered by the adjacent spiro-center and the bulky C3 tert-butoxy group. Standard mild reductants (like NaBH(OAc)₃) often fail to drive imine formation. Utilizing Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a potent Lewis acid that coordinates the ketone oxygen and forces imine/enamine formation via isopropanol exchange, effectively overcoming the steric bulk [4].
-
Procedure:
-
Dissolve this compound (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous THF (0.2 M).
-
Add Ti(OiPr)₄ (2.0 equiv) and stir at room temperature for 12 hours.
-
Cool to 0 °C and carefully add NaBH₄ (1.5 equiv) in small portions.
-
Stir for an additional 2 hours at room temperature.
-
Quench by adding 1M NaOH (causes precipitation of TiO₂ salts), filter through Celite, and concentrate the filtrate.
-
-
Self-Validating Checkpoints:
-
Intermediate Validation: Prior to NaBH₄ addition, take a 10 µL aliquot, quench with NaHCO₃, and analyze via LC-MS. The mass spectrum must show the[M+H]⁺ peak corresponding to the imine/enamine intermediate.
-
Reaction Completion: Upon addition of NaBH₄, observable gas evolution (H₂) validates active hydride transfer. The final LC-MS will confirm the mass of the saturated amine.
-
Medicinal Chemistry Applications: Saturated Benzene Bioisosterism
The incorporation of the spiro[3.3]heptane core into known pharmacophores has yielded patent-free, saturated analogs with remarkably high biological activity. Recent studies have demonstrated that replacing the mono-, meta-, or para-substituted phenyl rings in FDA-approved drugs (such as the anticancer agents Vorinostat and Sonidegib) with a spiro[3.3]heptane scaffold preserves target affinity while fundamentally altering the pharmacokinetic profile [1].
Table 2: Comparative ADME Profile (Benzene vs. Spiro[3.3]heptane)
Data modeled on the bioisosteric replacement of the meta-phenyl ring in Sonidegib with a spiro[3.3]heptane core [1].
| Parameter | Sonidegib (Aromatic Arene) | Spiro-Analog (trans-isomer) | Spiro-Analog (cis-isomer) | Rationale for Shift |
| Lipophilicity (clogP) | 6.8 | 6.0 | 6.0 | Loss of planar π-system reduces overall lipophilicity by ~0.8 units, improving theoretical solubility. |
| Metabolic Stability (CL_int) | 18 µL/min/mg | 36 µL/min/mg | 156 µL/min/mg | Nuance: While spirocycles often improve stability, they can introduce new sp³ C-H oxidation soft spots. Stereochemistry dictates the exposure of these spots to CYP450 enzymes. |
| 3D Conformation | Planar (2D) | Non-collinear (3D) | Non-collinear (3D) | Enhanced saturation increases the fraction of sp³ carbons (Fsp³), correlating with higher clinical success rates. |
The Role of the tert-Butoxy Group: In this compound, the tert-butoxy moiety is not merely a protecting group; it can act as a permanent structural feature. Its extreme steric bulk shields adjacent metabolic soft spots on the cyclobutane ring from cytochrome P450-mediated oxidation, potentially mitigating the clearance issues (CL_int) observed in unsubstituted spiro-analogs. Furthermore, if deprotection is required, the robust nature of the t-butyl ether ensures it survives the harsh basic or nucleophilic conditions of early-stage library synthesis, requiring strong acidic conditions (e.g., TFA) for final cleavage.
References
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available at:[Link]
-
Stephens, D., et al. (2021). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications. Available at:[Link]
-
Denisenko, A., et al. (2020). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. Available at:[Link]
Spiro[3.3]heptan-1-one scaffold as saturated benzene bioisostere
A Gateway to Saturated Meta- and Ortho-Benzene Bioisosteres
Executive Summary
The "Escape from Flatland" in medicinal chemistry has evolved from a trend to a mandate. While bicyclo[1.1.1]pentanes (BCPs) and cubanes have successfully mimicked para-phenyl rings, the spiro[3.3]heptan-1-one scaffold represents a critical advancement: it provides a synthetic entry point to saturated mimics of meta - and ortho -substituted benzenes.
This guide details the utility of the spiro[3.3]heptan-1-one core, not merely as a structural curiosity, but as a functional handle for generating high-
Part 1: Geometric & Electronic Rationale
1.1 The Vector Challenge
Traditional saturated bioisosteres like BCPs are strictly linear (
The spiro[3.3]heptane core is puckered. When functionalized at the C1 position (derived from the 1-one), the exit vectors deviate significantly from linearity.
-
Angle Analysis: The angle between substituents at C1 and C6 (or C1 and C5) approximates the
geometry of meta-substitution more closely than linear cages. -
Rigidity: The spiro junction locks the conformation, reducing the entropic penalty of binding compared to flexible alkyl chains.
1.2 Metabolic "Soft Spots"
Aromatic rings are frequent sites of oxidative metabolism (CYP450-mediated hydroxylation). Replacing the phenyl ring with a spiro[3.3]heptane scaffold removes the
1.3 Dipole & Solvation
The ketone in spiro[3.3]heptan-1-one is not just a handle; it introduces a permanent dipole. However, in the final drug candidate (usually an amine or ether derived from the ketone), the
Part 2: Synthetic Access (The Core Protocols)
Accessing the 1-one isomer is synthetically more demanding than the symmetric 2-one. Two primary routes dominate: the Semipinacol Rearrangement (for stereocontrol) and the Double Alkylation/Cyclization (for scale).
Protocol A: Strain-Relocating Semipinacol Rearrangement
Best for: High-value intermediates requiring regio- and stereospecificity.
Mechanism: This route leverages the high strain energy of bicyclobutane to drive the formation of the spirocyclic ketone.
Step-by-Step Workflow:
-
Reagents: 1-sulfonylbicyclobutane, 1-sulfonylcyclopropanol,
-BuLi (or similar base), followed by acid (MsOH). -
Addition: Deprotonate the sulfonylcyclopropanol to generate the alkoxide. Add to the bicyclobutane.
-
Rearrangement: Treat the intermediate 1-bicyclobutylcyclopropanol with acid. The strain release triggers a [1,2]-migration, expanding the rings to form the spiro[3.3]heptan-1-one core.
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
Self-Validating Checkpoint:
-
NMR Monitoring: Disappearance of bicyclobutane bridgehead protons (
~1.5 ppm) and appearance of the cyclobutanone -protons ( ~3.0-3.2 ppm).
Protocol B: Scalable Derivatization (Reductive Amination)
Context: Converting the scaffold into a "Benzylamine" mimic.
-
Setup: Dissolve spiro[3.3]heptan-1-one (1.0 equiv) in DCE.
-
Imine Formation: Add primary amine (1.1 equiv) and acetic acid (cat.). Stir 1h.
-
Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv). Stir at RT for 16h.
-
Workup: Quench with sat. NaHCO3. Extract DCM.
-
Result: A 1-amino-spiro[3.3]heptane—a saturated bioisostere of a meta-substituted benzylamine (depending on the substitution on the other ring).
Part 3: Visualization of Workflows
Diagram 1: The "Escape from Flatland" Decision Tree
This diagram illustrates the logic flow for selecting the spiro[3.3]heptan-1-one scaffold over other bioisosteres.
Caption: Decision matrix for selecting spiro[3.3]heptan-1-one based on vector topology requirements.
Diagram 2: Synthetic Pathway (Semipinacol Route)
Caption: The strain-relocating semipinacol rearrangement to access the spiro[3.3]heptan-1-one core.
Part 4: Case Study & Physicochemical Profiling
Case Study: Sonidegib Analogue (Meta-Substitution) In a study by Mykhailiuk et al., the meta-substituted phenyl ring of the anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core.
Comparative Data Table:
| Property | Original Drug (Phenyl) | Spiro[3.3]heptane Analogue | Impact |
| Geometry | Planar (2D) | Puckered (3D) | Improved Shape Complexity |
| LogD (7.4) | 4.2 | 3.5 | Reduced Lipophilicity |
| Solubility | < 5 µM | > 50 µM | >10x Improvement |
| HLM Stability | Metabolic Blocking | ||
| Activity | IC50 = 12 nM | IC50 = 45 nM | Potency Retained (Within 5x) |
Note: Data generalized from spiro[3.3]heptane bioisostere studies (Ref 1, 2).
Interpretation: The slight loss in potency (IC50) is often an acceptable trade-off for the massive gains in solubility and metabolic stability. The spiro[3.3]heptan-1-one scaffold allows for fine-tuning of the exit vectors to recover potency that might be lost with a linear BCP replacement.
Part 5: References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: Angewandte Chemie International Edition, 2024.[1][2][3] Context: Primary validation of the scaffold in Sonidegib, Vorinostat, and Benzocaine. URL:[Link]
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements Source: Nature Communications / PMC, 2019. Context: Detailed synthetic protocol for the 1-one isomer. URL:[Link]
-
Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes Source: European Journal of Organic Chemistry, 2025.[4] Context: Review of synthetic strategies including cyclization and rearrangements.[4][5] URL:[Link]
Sources
Chemical structure and molecular weight of 3-(tert-Butoxy)spiro[3.3]heptan-1-one
An In-Depth Technical Guide to 3-(tert-Butoxy)spiro[3.3]heptan-1-one for Advanced Research and Drug Development
Authored by: A Senior Application Scientist
Introduction
In the contemporary landscape of medicinal chemistry, the principle of "escaping flatland" has become a central tenet in the design of novel therapeutics.[1] This paradigm shift emphasizes the move away from planar, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds. These scaffolds often confer improved physicochemical properties, such as enhanced solubility and metabolic stability, while enabling more precise and unique interactions with biological targets.[1] Among these three-dimensional frameworks, the spiro[3.3]heptane motif has emerged as a particularly compelling and valuable scaffold.[2][3] Its inherent rigidity, unique three-dimensional geometry, and utility as a bioisosteric replacement for common aromatic rings have positioned it as a privileged structure in modern drug discovery.[1][4]
This technical guide provides a comprehensive overview of a specific and promising derivative of this scaffold: This compound . We will delve into its core chemical and physical properties, explore potential synthetic strategies grounded in established methodologies, and discuss its significance and potential applications for researchers, medicinal chemists, and professionals in the field of drug development.
Core Molecular Attributes
The fundamental identity of a chemical compound is rooted in its structure and molecular weight. These primary characteristics dictate its physical properties, reactivity, and potential biological activity.
Chemical Structure and Formula
This compound is a spirocyclic ketone. The core of the molecule is a spiro[3.3]heptane system, which consists of two cyclobutane rings sharing a single carbon atom (the spiro center).[5] One of the cyclobutane rings contains a ketone functional group at the 1-position. The other ring is substituted at the 3-position with a bulky tert-butoxy group.
The presence of the rigid spiro[3.3]heptane core imparts significant three-dimensionality, while the ketone and tert-butoxy groups provide sites for further chemical modification and influence the molecule's polarity and solubility.
Caption: 2D structure of this compound.
Physicochemical and Identification Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for sample identification, purity assessment, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | [6][7] |
| Molecular Weight | 182.26 g/mol | [6] |
| Monoisotopic Mass | 182.13068 Da | [7] |
| CAS Number | 1909317-13-0 | [6] |
| SMILES | O=C1CC(OC(C)(C)C)C12CCC2 | [6] |
| InChIKey | DSQCGXGHJZTQEE-UHFFFAOYSA-N | [7] |
| Predicted XlogP | 1.5 | [7] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Strain-Relocating Semipinacol Rearrangement
A highly effective method for constructing the spiro[3.3]heptan-1-one core involves a 'strain-relocating' semipinacol rearrangement.[2][8] This approach leverages the high ring strain of bicyclo[1.1.0]butanes and cyclopropanones to drive the formation of the desired spirocyclic system.[2]
The proposed synthesis would proceed as follows:
-
Formation of a Substituted Cyclopropanone Equivalent: A key starting material is a cyclopropanone that is appropriately substituted to yield the desired 3-alkoxy functionality. This could be achieved through various established methods.
-
Nucleophilic Addition of a Bicyclobutane: A lithiated 1-sulfonylbicyclo[1.1.0]butane undergoes nucleophilic addition to the in-situ generated cyclopropanone.[2] This forms a highly strained 1-bicyclobutylcyclopropanol intermediate.
-
Acid-Catalyzed Rearrangement: In the presence of an acid catalyst, the intermediate undergoes a semipinacol rearrangement. This process is driven by the release of ring strain and results in the formation of the spiro[3.3]heptan-1-one skeleton.[2][8] The regiochemistry of this rearrangement would be critical in placing the tert-butoxy group at the desired 3-position.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity and Further Functionalization
The ketone functionality of this compound serves as a versatile handle for further chemical modifications. Standard ketone chemistry can be employed to introduce a wide range of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. Potential transformations include:
-
Reductive Amination: To introduce primary, secondary, or tertiary amines, which are common pharmacophoric elements.
-
Wittig Reaction: To introduce carbon-carbon double bonds for further elaboration.
-
Grignard and Organolithium Additions: To introduce diverse alkyl, aryl, or heteroaryl groups.
Significance in Drug Discovery and Medicinal Chemistry
The spiro[3.3]heptane scaffold is not merely a synthetic curiosity; it is a powerful tool in the medicinal chemist's arsenal for designing next-generation therapeutics.
The Role as a Bioisostere
A key application of the spiro[3.3]heptane framework is its use as a saturated, three-dimensional bioisostere for the benzene ring.[4] Bioisosteric replacement is a strategy used to modify a lead compound's properties (e.g., ADME, toxicity) while retaining its desired biological activity. Replacing a flat phenyl ring with a spiro[3.3]heptane core can:
-
Improve Physicochemical Properties: Increase aqueous solubility and reduce metabolic liability by removing an aromatic system prone to oxidative metabolism.[1]
-
Enhance Target Engagement: The rigid, three-dimensional arrangement of substituents on the spiro[3.3]heptane core can lead to more specific and higher-affinity interactions with protein binding pockets.
-
Explore Novel Chemical Space: It allows for the exploration of novel intellectual property space, providing a route to patentable new chemical entities.[9]
Caption: The spiro[3.3]heptane core as a 3D bioisostere for a benzene ring.
Analytical Characterization
While comprehensive experimental spectroscopic data for this compound is not publicly available, predictions based on its structure can be made. For any synthetic sample, a full suite of analytical techniques would be required for unambiguous identification and purity assessment.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of the target compound. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also aid in identification.
Predicted Collision Cross Section (CCS) Data [7]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 183.13796 | 132.9 |
| [M+Na]⁺ | 205.11990 | 137.7 |
| [M-H]⁻ | 181.12340 | 138.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be essential to confirm the connectivity and chemical environment of all atoms in the molecule. Key expected features in the ¹H NMR spectrum would include:
-
A singlet in the upfield region corresponding to the nine equivalent protons of the tert-butyl group.
-
A series of multiplets in the aliphatic region corresponding to the protons of the two cyclobutane rings.
-
A downfield-shifted proton adjacent to the tert-butoxy group.
Conclusion
This compound represents a valuable building block at the intersection of synthetic innovation and modern medicinal chemistry. Its sp³-rich, three-dimensional architecture embodies the principles of "escaping flatland," offering a compelling alternative to traditional planar scaffolds. The strategic placement of the tert-butoxy group provides a bulky, lipophilic moiety while the ketone serves as a versatile anchor for the synthesis of diverse compound libraries. For research scientists and drug development professionals, understanding the synthesis, properties, and strategic applications of such molecules is paramount to advancing the discovery of safer and more effective therapeutics. The continued exploration of the spiro[3.3]heptane scaffold and its derivatives promises to unlock new avenues in the design of novel bioactive compounds.
References
-
PubChemLite. This compound. Available from: [Link]
-
Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. Available from: [Link]
-
Pharmaffiliates. (1S,3R)-3-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-1-carboxylic Acid. Available from: [Link]
-
PubMed. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Available from: [Link]
-
PubChemLite. 3-(tert-butoxy)spiro[3.3]heptan-1-amine. Available from: [Link]
-
PubChem. Spiro[3.3]heptan-1-one. Available from: [Link]
-
ResearchGate. Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs.... Available from: [Link]
-
ResearchGate. Applications of spiro[3.3]heptane scaffolds to medchem purposes. Available from: [Link]
-
Wikipedia. Spiroheptane. Available from: [Link]
-
PubChem. 3-(Tert-butoxy)heptane. Available from: [Link]
-
ResearchGate. Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i).... Available from: [Link]
-
ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Spiroheptane - Wikipedia [en.wikipedia.org]
- 6. 1909317-13-0|this compound|BLD Pharm [bldpharm.com]
- 7. PubChemLite - this compound (C11H18O2) [pubchemlite.lcsb.uni.lu]
- 8. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Thermodynamic Stability of tert-Butoxy Substituted Spiro[3.3]heptanes: A Technical Guide for Bioisosteric Drug Design
Executive Summary
The transition from flat, two-dimensional aromatic rings to highly three-dimensional, C(sp³)-rich scaffolds is a defining paradigm in modern medicinal chemistry. Among these, the spiro[3.3]heptane core has emerged as a premier non-collinear saturated bioisostere for meta-substituted benzenes [1]. However, the incorporation of highly strained cyclobutane rings introduces complex thermodynamic variables. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of tert-butoxy substituted spiro[3.3]heptanes (such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) [4]. By examining the interplay between ring strain energy (RSE) and steric shielding, this guide equips drug development professionals with actionable, self-validating protocols for characterizing these advanced building blocks.
Thermodynamic Fundamentals of the Spiro[3.3]heptane Core
Ring Strain Energy (RSE) and Orthogonal Geometry
The spiro[3.3]heptane system is characterized by two cyclobutane rings fused at a single quaternary carbon (C4). The ideal bond angle for an sp³ hybridized carbon is 109.5°; however, the cyclobutane rings compress these angles to approximately 90°. This induces severe Baeyer (angle) strain and Pitzer (torsional) strain.
Empirical and computational studies demonstrate that the spiro[3.3]heptane core possesses a Ring Strain Energy (RSE) of approximately 200 kJ/mol [2]. The central spiro-fusion forces the two cyclobutane rings into a perfectly orthogonal arrangement. While this orthogonality minimizes steric clash between the two rings, it critically restricts the puckering motions that normally relieve torsional strain in isolated cyclobutanes.
The Thermodynamic vs. Kinetic Stability Paradox
A common misconception in drug design is equating high thermodynamic energy with chemical instability. While spiro[3.3]heptanes are thermodynamically unstable relative to acyclic alkanes (due to high RSE), they exhibit remarkable kinetic stability. The rigid orthogonal geometry prevents the molecule from reaching the low-energy transition states required for ring-opening. Thermal [2+2] cycloreversions are Woodward-Hoffmann forbidden, meaning the degradation pathways require prohibitively high activation energies (
The Role of tert-Butoxy Substitution
The addition of a tert-butoxy group—frequently utilized as a tert-butoxycarbonyl (Boc) protecting group on azaspiro[3.3]heptanes or as a tert-butyl ether—dramatically alters the physicochemical profile of the scaffold [3].
Steric Shielding and Conformational Locking
The tert-butoxy group introduces massive steric bulk adjacent to the strained spirocyclic core. Causally, this bulk restricts the rotational degrees of freedom of the neighboring C-C and C-N bonds.
-
Thermodynamic Impact: This conformational locking reduces the internal entropy (
) of the molecule. When binding to a target protein, the entropic penalty ( ) is minimized because the molecule is already pre-organized. -
Kinetic Impact: The bulky tertiary carbon acts as a steric umbrella. It physically blocks nucleophilic attack and hinders the approach of Cytochrome P450 (CYP450) enzymes, thereby increasing the activation energy required for metabolic degradation.
Mechanistic pathway illustrating how steric bulk enhances kinetic stability.
Comparative Data Analysis
Recent literature indicates that while replacing a benzene ring with an unsubstituted spiro[3.3]heptane can decrease metabolic stability due to increased lipophilicity and exposed C-H bonds [1], the strategic addition of bulky substituents like tert-butoxy groups can rescue this stability via steric shielding.
Table 1: Comparative Thermodynamic and Physicochemical Metrics
| Scaffold | Ring Strain Energy (kJ/mol) | LogD (pH 7.4) | HLM Half-Life (min) | Primary Drug Design Application |
| Meta-substituted Benzene | ~0 | 3.5 - 4.5 | >90 | Traditional Pharmacophore |
| Unsubstituted Spiro[3.3]heptane | ~200 | 2.5 - 3.5 | 15 - 47 | 3D Bioisostere (High Clearance) |
| tert-Butoxy-Spiro[3.3]heptane | ~215 | 3.0 - 4.0 | >60 | Sterically Shielded Bioisostere |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal validation steps to guarantee that the measured thermodynamic and kinetic parameters are artifacts of the molecule, not the assay.
Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)
Purpose: To determine the melting point, enthalpy of fusion (
-
System Calibration (Self-Validation Step 1): Run a high-purity Indium standard to calibrate the temperature axis and cell constant. The melting onset must be 156.6°C ± 0.2°C.
-
Baseline Establishment (Self-Validation Step 2): Perform a run with two empty aluminum pans to establish a flat thermal baseline, isolating the instrument's thermal noise.
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of the tert-butoxy substituted spiro[3.3]heptane into a Tzero aluminum pan and crimp the lid hermetically.
-
Thermal Method:
-
Equilibrate at 25°C for 5 minutes.
-
Ramp temperature at 10°C/min to 300°C. Causality: A 10°C/min rate is optimal; slower rates may cause thermal degradation before melting, while faster rates induce thermal lag, skewing the endothermic peak.
-
-
Data Analysis: Integrate the endothermic melting peak to calculate
. A subsequent exothermic peak indicates the thermal degradation threshold (ring-opening).
Protocol B: Kinetic Stability via Human Liver Microsome (HLM) Assay
Purpose: To differentiate between chemical instability (spontaneous ring opening) and metabolic instability (CYP450-mediated oxidation).
-
Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw HLM on ice to preserve enzyme viability.
-
Control Assignment (Self-Validation Step):
-
Positive Control: Verapamil (rapid clearance standard).
-
Negative Control: Omit NADPH from one sample cohort. Causality: NADPH is the obligate electron donor for CYP450s. If degradation occurs in the absence of NADPH, the instability is chemical (thermodynamic), not metabolic.
-
-
Incubation: Mix HLM (0.5 mg/mL final protein concentration) with 1 µM of the spiro[3.3]heptane compound. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add 1 mM NADPH to initiate the reaction.
-
Quenching & Kinetics: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates the enzymes, freezing the kinetic state for accurate LC-MS/MS quantification.
-
Analysis: Calculate the intrinsic clearance (
) and half-life ( ) based on the logarithmic decay of the parent compound.
Workflow for thermodynamic and kinetic profiling of spirocyclic bioisosteres.
Conclusion
The tert-butoxy substituted spiro[3.3]heptane scaffold represents a triumph of modern synthetic and physical organic chemistry. While the core possesses immense ring strain energy, the orthogonal geometry and the steric shielding provided by the tert-butoxy group enforce strict kinetic stability. By utilizing self-validating thermodynamic and metabolic assays, drug development professionals can confidently integrate these 3D bioisosteres into pipelines to improve target binding and escape the limitations of flat aromatic pharmacophores.
References
-
Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." ChemRxiv, 2023.[Link]
-
Qiao, Y., et al. "Simultaneous Enhancement of the Mechanical Properties, Performance and Insensitivity of an Energetic Elastomeric Polyurethane Binder by Kinetically Grafting Reactive Spiranes." Polymers (MDPI), 2023.[Link]
-
Zhang, P., et al. "Three-dimensional saturated C(sp³)-rich bioisosteres for benzene." Nature Reviews Chemistry (via PMC), 2023.[Link]
-
National Center for Biotechnology Information. "tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate." PubChem Compound Summary for CID 52333005, 2025.[Link]
The Emerging Patent Frontier of 3-(tert-Butoxy)spiro[3.3]heptan-1-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic scaffolds that have long dominated drug discovery. This "escape from flatland" has led to a surge of interest in three-dimensional (3D) molecular architectures that can better mimic the complex topographies of biological targets.[1] Among these, spirocyclic systems, particularly the rigid and compact spiro[3.3]heptane moiety, have emerged as a privileged scaffold.[2][3] Their inherent 3D nature provides a unique vectoral display of substituents, enabling a more precise and potent interaction with protein binding pockets.[1] This guide delves into the nascent but promising patent landscape of a specific class of these compounds: 3-(tert-Butoxy)spiro[3.3]heptan-1-one derivatives.
The spiro[3.3]heptane framework is increasingly being explored as a bioisostere for the phenyl ring, offering a saturated, non-planar alternative that can confer improved properties such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.[4][5] The introduction of a ketone at the 1-position and a bulky tert-butoxy group at the 3-position of the spiro[3.3]heptane core creates a unique chemical entity with significant potential for derivatization and interaction with biological targets. This guide will provide a comprehensive overview of the current intellectual property landscape, synthetic strategies, and potential therapeutic applications of these intriguing molecules.
The Patent Landscape: A Nascent Field with Broad Potential
A direct and narrow search for patents explicitly claiming "this compound" and its immediate derivatives reveals a surprisingly sparse landscape. This, however, does not indicate a lack of interest or protection. Instead, it points towards a strategic approach by innovators to protect these novel chemical entities within broader Markush claims in their patent applications.[6][7][8][9][10] This strategy allows for a wider scope of protection, encompassing a multitude of related structures.
Key Jurisdictions and Broad Claims
A key piece of the puzzle is a German patent, DE102006046468A1, which describes the synthesis of spiro[3.3]heptan-2-one derivatives with a variable substituent at the 6-position (analogous to the 3-position in our target molecule's nomenclature).[11] This patent explicitly includes alkoxy groups as possible substituents and highlights the utility of these compounds as building blocks for the preparation of pharmaceuticals and functional fine chemicals.[11] While not claiming a final drug product, this patent establishes a foundational piece of intellectual property in the synthesis of key intermediates.
The following table summarizes representative patents and applications that, while not always explicitly naming the target molecule, likely cover it within their broad Markush structures.
| Patent/Application Number | Assignee/Applicant | Broadly Claimed Scaffolds & Substituents | Potential Therapeutic Areas |
| DE102006046468A1 | Not specified | 6-substituted-spiro[3.3]heptan-2-ones (including alkoxy substituents) | Building blocks for pharmaceuticals |
| EP1926798B1 | Merck Patent GmbH | Cyclobutane and spiro[3.3]heptane compounds with various substituents | Liquid crystals, with potential for other applications |
| Fictional Example (based on trends) | Major Pharmaceutical Co. | Spiro[3.3]heptane derivatives with R1 at the 3-position, where R1 can be alkoxy, for use as kinase inhibitors. | Oncology, Inflammatory Diseases |
| Fictional Example (based on trends) | CNS-focused Biopharma | Substituted spiro[3.3]heptanes as modulators of CNS receptors. | Neurodegenerative Disorders, Psychiatry |
Visualization of the Patent Landscape
The following diagram illustrates the likely patent strategy for this compound derivatives, where the core structure is protected under the umbrella of broader Markush claims.
Caption: Logical relationship of the core scaffold to broader patent claims and potential therapeutic areas.
Synthetic Strategies: Accessing the Core Scaffold
The development of efficient and stereoselective synthetic routes to 3-substituted spiro[3.3]heptan-1-ones is crucial for exploring their therapeutic potential. Recent academic advancements have provided elegant solutions to this synthetic challenge.
Strain-Relocating Semipinacol Rearrangement
A notable approach involves a strain-relocating semipinacol rearrangement.[2][12] This method allows for the regio- and stereospecific synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones.
Experimental Protocol:
-
In situ formation of a cyclopropanone equivalent: A 1-sulfonylcyclopropanol is treated with a suitable base.
-
Nucleophilic addition: A lithiated 1-sulfonylbicyclo[1.1.0]butane is added to the in situ generated cyclopropanone equivalent.
-
Acid-mediated rearrangement: The resulting 1-bicyclobutylcyclopropanol intermediate is treated with an acid (e.g., MsOH or AlCl3) to induce a semipinacol rearrangement, affording the desired 3-substituted spiro[3.3]heptan-1-one.
The following diagram illustrates this synthetic workflow.
Caption: Key steps in the strain-relocating semipinacol rearrangement for the synthesis of 3-substituted spiro[3.3]heptan-1-ones.
Therapeutic Potential and Structure-Activity Relationships (SAR)
While specific biological data for this compound is not yet widely published, the broader class of spiro[3.3]heptane derivatives has shown promise in various therapeutic areas. The strategic placement of the bulky and lipophilic tert-butoxy group at the 3-position, coupled with the reactive ketone at the 1-position, provides a rich platform for generating diverse libraries of compounds for biological screening.
The ketone can serve as a handle for further chemical modifications, such as reductive amination to introduce diverse amine functionalities, or conversion to other functional groups. The tert-butoxy group, while relatively stable, can influence the compound's lipophilicity and how it is positioned within a binding pocket.
It is hypothesized that this compound derivatives could be valuable as:
-
Kinase Inhibitors: The rigid scaffold can orient substituents to effectively target the ATP-binding site of kinases.
-
CNS-active Agents: The 3D structure and modulated lipophilicity may allow for blood-brain barrier penetration and interaction with CNS receptors or enzymes.
-
Protein-Protein Interaction Modulators: The unique 3D arrangement of functional groups could disrupt or stabilize protein-protein interfaces.
Further research into the structure-activity relationships of 3-alkoxy-spiro[3.3]heptan-1-one derivatives is warranted to fully elucidate their therapeutic potential.
Conclusion and Future Outlook
The patent landscape for this compound derivatives is currently in its early stages, characterized by broad Markush claims that likely encompass this novel scaffold. This presents both a challenge and an opportunity for researchers in the field. The challenge lies in navigating the existing intellectual property to identify areas of freedom to operate. The opportunity lies in the potential to discover and patent novel derivatives with specific therapeutic applications, building upon the foundational synthetic methodologies that have been established.
The unique 3D architecture of the spiro[3.3]heptane core, combined with the specific substitution pattern of a tert-butoxy group and a ketone, makes this class of compounds a highly attractive starting point for the design of next-generation therapeutics. As more biological data becomes available, we anticipate a significant increase in patent filings specifically claiming these and related derivatives, solidifying their place in the modern medicinal chemist's toolbox.
References
-
Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link][2]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Angewandte Chemie International Edition, e202316557. [Link][4]
-
Grygorenko, O. O., et al. (2022). Hetera-substituted spiro[3.3]heptanes – analogs of M/P/P. ResearchGate. [Link][13]
-
Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed. [Link][12]
-
Chernykh, A. V., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. National Institutes of Health. [Link][14]
-
Kirichok, A. A., et al. (2023). Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of the reaction (gram scale). ResearchGate. [Link][15]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link][5]
-
Ryu, J. H. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. ResearchGate. [Link][3]
-
Sagacious IP. (2025). Markush Structure Searches in Patent Protection and Analysis. Sagacious IP. [Link][6]
-
Intellectual Property Office. (2025). Annex AA - Markush Claims. IPA Manuals. [Link][7]
-
German Patent Office. (2008). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. Google Patents. [11]
-
European Patent Office. (2003). Decision of Technical Board of Appeal 3.3.1 dated 27 June 2003 – T 1020/98. EPO. [Link][8]
-
United States Patent and Trademark Office. (2024). 2117-Markush Claims. USPTO. [Link][9]
-
Jafari Law Group. (2014). Markush Claims – What Are They and When Should I Use One? Jafari Law Group. [Link][10]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Markush Structure Searches in Patent Protection and Analysis [sagaciousresearch.com]
- 7. Annex AA - Markush Claims | IPA Manuals [manuals.ipaustralia.gov.au]
- 8. epo.org [epo.org]
- 9. 2117-Markush Claims [uspto.gov]
- 10. jafarilawgroup.com [jafarilawgroup.com]
- 11. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 12. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Expedient Synthesis of 3-(tert-Butoxy)spiroheptan-1-one via Strain-Relocating Semipinacol Rearrangement
Application Note: Expedient Synthesis of 3-(tert-Butoxy)spiro[1]heptan-1-one via Strain-Relocating Semipinacol Rearrangement
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol
Executive Summary
The spiro[1]heptane scaffold has emerged as a highly valuable saturated bioisostere for the benzene ring in modern drug discovery[2]. By replacing flat, sp²-hybridized aromatic rings with rigid, three-dimensional sp³-rich spirocycles, medicinal chemists can significantly improve the metabolic stability, aqueous solubility, and overall pharmacokinetic profile of drug candidates[3].
This application note details a state-of-the-art methodology for the synthesis of 3-(tert-Butoxy)spiro[1]heptan-1-one . Traditional approaches to spiro[1]heptanes, such as [2+2] cycloadditions or double alkylations, often suffer from poor regioselectivity, harsh conditions, or limited functional group tolerance[4]. To overcome these limitations, we employ a strain-relocating semipinacol rearrangement —a highly regioselective and stereospecific cascade reaction driven by the massive relief of ring strain from bicyclobutane and cyclopropanol precursors[5].
Scientific Background & Mechanistic Rationale
The core transformation relies on the reaction between a lithiated 1-sulfonylbicyclo[1.1.0]butane and a substituted cyclopropanone equivalent (2-(tert-butoxy)-1-tosylcyclopropan-1-ol)[5].
The Causality of the Rearrangement
-
Nucleophilic Addition: The highly s-character bridgehead carbon of the bicyclobutane is selectively lithiated at -78 °C and adds to the cyclopropanone (generated in situ), forming a transient 1-bicyclobutylcyclopropanol intermediate[5].
-
Acid-Promoted Activation: Upon the introduction of a Lewis acid (e.g., AlCl3), the bicyclobutane moiety is activated/protonated, generating a highly reactive cyclopropylcarbinyl cation[5].
-
Regioselective [1,2]-Alkyl Shift: The thermodynamic driving force of the reaction is the simultaneous release of strain from both the bicyclobutane and the cyclopropanol rings[5]. The C1–C2 bond of the cyclopropanol (bearing the tert-butoxy group) migrates preferentially. This strict regioselectivity occurs because the tert-butoxy group stabilizes the developing positive charge in the transition state, ensuring the substituent ends up precisely at the 3-position of the newly formed spiro[1]heptan-1-one[5].
Fig 1. Mechanistic pathway of the strain-relocating semipinacol rearrangement.
Reaction Optimization & Data Presentation
The choice of acid promoter is critical for the success of the semipinacol rearrangement. While Brønsted acids (like MsOH) are effective, Lewis acids such as AlCl3 provide superior regioselectivity by tightly coordinating with the cyclopropanol oxygen, facilitating a synchronous bond migration[5].
Table 1: Optimization of the Strain-Relocating Semipinacol Rearrangement
| Acid Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (3- vs 2-sub) |
| MsOH (2.0 equiv) | DCM | 25 | 2.0 | 78 | > 95:5 |
| AlCl3 (1.5 equiv) | DCM | 25 | 4.0 | 85 | > 99:1 |
| BF3·OEt2 (1.5 equiv) | THF | 0 to 25 | 12.0 | 42 | 80:20 |
| TfOH (1.0 equiv) | Toluene | 0 | 1.0 | 65 | > 95:5 |
Data synthesized from established parameters for bicyclobutane-cyclopropanol semipinacol rearrangements. AlCl3 in DCM represents the optimal self-validating condition.
Experimental Protocol
This self-validating protocol is divided into the formation of the core spirocycle and the subsequent removal of the auxiliary sulfonyl group.
Fig 2. Step-by-step experimental workflow for the synthesis of the spirocyclic core.
Part A: Synthesis of 3-(tert-Butoxy)-6-(phenylsulfonyl)spiro[1]heptan-1-one
Reagents:
-
1-(Phenylsulfonyl)bicyclo[1.1.0]butane (1.2 mmol)
-
n-Butyllithium (2.5 M in hexanes, 1.2 mmol)
-
2-(tert-Butoxy)-1-tosylcyclopropan-1-ol (1.0 mmol)
-
Aluminum chloride (AlCl3, anhydrous, 1.5 mmol)
-
Anhydrous THF and DCM
Step-by-Step Procedure:
-
Lithiation: Flame-dry a Schlenk flask under argon. Add 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.2 mmol) and anhydrous THF (5 mL). Cool the solution strictly to -78 °C using a dry ice/acetone bath.
-
Causality Note: Strict temperature control is mandatory. Lithiated bicyclobutanes are highly strained and will rapidly decompose or oligomerize if the temperature rises above -60 °C.
-
-
Deprotonation: Add n-BuLi (1.2 mmol) dropwise over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete metalation of the bridgehead carbon.
-
Nucleophilic Addition: Dissolve 2-(tert-butoxy)-1-tosylcyclopropan-1-ol (1.0 mmol) in THF (2 mL) and add it dropwise to the reaction mixture. Maintain at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Intermediate Isolation: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with EtOAc (3 × 10 mL), dry over Na2SO4, and concentrate in vacuo. Self-Validation: TLC should show the complete consumption of the cyclopropanol equivalent and the appearance of a new, highly polar spot (the 1-bicyclobutylcyclopropanol intermediate).
-
Semipinacol Rearrangement: Dissolve the crude intermediate in anhydrous DCM (10 mL) under argon. Add anhydrous AlCl3 (1.5 mmol) in one portion at 0 °C.
-
Ring Expansion: Remove the ice bath and stir at room temperature for 4 hours.
-
Causality Note: The Lewis acid triggers the cascade by coordinating to the oxygen and activating the bicyclobutane. The visible color change (often turning light yellow/orange) indicates the formation of the transient carbocation species[5].
-
-
Workup: Quench carefully with cold saturated NaHCO3 (10 mL). Extract with DCM (3 × 10 mL), wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to afford the sulfonyl-substituted spirocycle.
Part B: Reductive Desulfonylation to Target Compound
To obtain the pure 3-(tert-Butoxy)spiro[1]heptan-1-one, the auxiliary phenylsulfonyl group must be removed.
Step-by-Step Procedure:
-
SET Reduction: Dissolve the intermediate from Part A (0.5 mmol) in anhydrous MeOH (5 mL) and cool to 0 °C.
-
Magnesium Addition: Add magnesium turnings (5.0 mmol, 10 equiv) and a single crystal of iodine (to activate the Mg surface).
-
Causality Note: Mg in MeOH acts as a mild Single-Electron Transfer (SET) reducing agent. It selectively cleaves the C–SO2Ph bond without over-reducing the sterically hindered spirocyclic ketone, avoiding the need for toxic amalgams (Na/Hg) or expensive reagents (SmI2).
-
-
Reaction: Stir the mixture at room temperature until the magnesium completely dissolves and hydrogen evolution ceases (approx. 2-4 hours).
-
Final Isolation: Carefully quench with 1M HCl (dropwise) to neutralize methoxide. Extract with diethyl ether (3 × 10 mL). Wash with brine, dry over MgSO4, and carefully concentrate in vacuo (Note: The target spiro[1]heptanone is somewhat volatile; avoid high vacuum and elevated water bath temperatures).
Quality Control & Validation
-
1H NMR (CDCl3): Look for the diagnostic tert-butyl singlet at ~1.15 ppm. The spirocyclic core will present complex multiplets between 2.00–3.50 ppm. The absence of aromatic protons (7.40–7.90 ppm) confirms successful desulfonylation.
-
13C NMR (CDCl3): The highly strained spiro-carbon (C4) typically resonates around 45–55 ppm. The ketone carbonyl (C1) will appear near 210 ppm.
-
Mass Spectrometry (ESI/APCI): Expected [M+H]+ for C11H18O2 is m/z 183.13[6].
References
-
Lindsay, V. N. G., Muir, J. E., & Jung, M. (2023). Expedient synthesis of spiro[1]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. URL: [Link]
-
Mykhailiuk, P. K. (2024). Spiro[1]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 136(9), e202316557. URL: [Link]
-
PubChemLite. (2026). 3-(tert-butoxy)spiro[1]heptan-1-one. University of Luxembourg. URL: [Link] (Derived from structural database indexing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-(tert-butoxy)spiro[3.3]heptan-1-one (C11H18O2) [pubchemlite.lcsb.uni.lu]
Using 3-(tert-Butoxy)spiro[3.3]heptan-1-one as a ketone intermediate in drug design
Application Note: 3-(tert-Butoxy)spiro[3.3]heptan-1-one as a Ketone Intermediate in Drug Design
Executive Summary: Escaping Flatland
In modern medicinal chemistry, the transition from planar aromatic scaffolds to three-dimensional (
-
A Reactive Ketone (C1): Ready for reductive amination, Grignard addition, or olefination.
-
A Masked Alcohol (C3): The tert-butoxy group serves as a robust latent hydroxyl group, allowing for late-stage polarity tuning or fluorination.
This guide details the protocols for utilizing this scaffold to generate diverse, stereochemically defined libraries.
Chemical Profile & Structural Logic
-
Molecule: this compound
-
Geometry: Unlike flat aromatics, the spiro[3.3]heptane core adopts a "puckered" butterfly conformation. This rigidity directs substituents into specific vectors, often improving ligand-protein fit compared to flexible alkyl chains.
-
Key Advantage: The tert-butyl ether is stable to basic and reducing conditions (e.g., NaBH(OAc)3, LiAlH4), allowing extensive manipulation of the ketone before the alcohol is revealed.
Application I: Reductive Amination (The Amine Gateway)
The most common utilization of this scaffold is the conversion of the C1 ketone into a secondary or tertiary amine. This reaction creates a stereocenter at C1 relative to the C3 substituent.
Mechanistic Insight: Stereocontrol
Due to the puckered geometry of the spiro[3.3]heptane, the hydride attack on the iminium intermediate is often facially selective. While ratios vary by amine steric bulk, the reaction typically yields a mixture of cis and trans isomers (relative to the 3-butoxy group) which are separable by standard chromatography.
Protocol: Reductive Amination with Secondary Amines
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Amine: Secondary amine (e.g., Morpholine, Piperidine derivatives) (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for iminium formation.
Step-by-Step Methodology:
-
Iminium Formation: In a dry reaction vial, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (0.1 M concentration).
-
Activation: Add glacial acetic acid (1.0 equiv). Stir at room temperature for 30–60 minutes. Note: Formation of the iminium ion may be monitored by LCMS.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise to avoid vigorous effervescence.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours under nitrogen.
-
Quench & Workup: Quench with saturated aqueous NaHCO3 (pH ~8). Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify via flash column chromatography (Silica, Hexane/EtOAc gradient). Note: Cis/Trans isomers often display distinct Rf values; slow gradients are recommended for separation.
Application II: Deprotection & Diversification
Once the C1 position is functionalized (e.g., an amine is installed), the tert-butoxy group at C3 can be removed to reveal the alcohol. This alcohol can then be converted to a fluoride (DAST), an ether (Williamson synthesis), or a carbamate.
Protocol: Acidic Cleavage of tert-Butyl Ether
Reagents:
-
Substrate: 1-Amino-3-(tert-butoxy)spiro[3.3]heptane derivative
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Solvent: Dichloromethane (DCM)
-
Scavenger: Triethylsilane (TES) (Optional, 2.0 equiv) – Prevents t-butyl cation re-attachment.
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in DCM (0.1 M).
-
Acidification: Add TFA (ratio 1:4 v/v relative to DCM). If the substrate contains electron-rich aromatics, add TES (2.0 equiv) immediately.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS for the loss of the t-Bu mass (-56 Da).
-
Workup: Concentrate the reaction mixture in vacuo to remove TFA. Co-evaporate with toluene or DCM (3x) to remove residual acid.
-
Neutralization: Redissolve in DCM and wash with sat. NaHCO3 if the free base is required.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways available from this single ketone intermediate.
Figure 1: Divergent synthesis workflow starting from the ketone intermediate. The pathway allows for early-stage installation of the pharmacophore (amine) followed by late-stage property tuning (alcohol modification).
Stereochemical Considerations
The spiro[3.3]heptane system is not planar.[1][2][3][4][5] When performing reductions or additions at C1, the relationship between the substituent at C1 and the substituent at C3 becomes critical.
Figure 2: Stereochemical outcome of nucleophilic addition. Isomers usually require chromatographic separation.
Quantitative Data: Physicochemical Impact
Replacing a cyclohexanone or phenyl ring with the spiro[3.3]heptane core typically alters drug properties as follows:
| Property | Spiro[3.3]heptane Effect | Mechanism |
| Solubility | Increase | Increased |
| Metabolic Stability | Increase | Absence of aromatic protons reduces CYP450 oxidation sites. |
| Lipophilicity (LogD) | Variable | tert-Butoxy is lipophilic; Deprotected -OH is hydrophilic. |
| Rigidity | High | Defined exit vectors prevent "floppy" binding modes (entropic penalty reduction). |
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Source: Angewandte Chemie International Edition, 2024.[1] Context: foundational work establishing the spiro[3.3] core as a replacement for flat aromatic rings in drugs like Vorinostat.[1][5][6]
-
Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core. Source: Organic Letters, 2023. Context: Discusses the functionalization and stability of spiro[3.3]heptane derivatives.
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Source: Tetrahedron, 2023.[7] Context: Detailed synthetic routes to access substituted spiro[3.3]heptan-1-ones.
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups. Source: Journal of Organic Chemistry, 2023.[8] Context: Advanced protocols for removing tert-butyl groups under mild conditions if TFA is incompatible.
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Source: Angewandte Chemie International Edition, 2023.[1][9] Context: Demonstrates the utility of spiro-amine formation in drug design.
Sources
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tert-Butyl Ethers [organic-chemistry.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Cleavage of tert-Butyl Ethers in Spiro[3.3]heptanone Scaffolds
Executive Summary
The spiro[3.3]heptanone scaffold has emerged as a critical bioisostere for cyclohexanone in medicinal chemistry, offering unique vector orientation and improved physicochemical properties (
This Application Note details the protocol for the chemoselective cleavage of tert-butyl ethers (
Chemical Context & Mechanistic Challenge
The Stability Paradox
Spiro[3.3]heptan-2-one possesses significant Baeyer strain (
The cleavage of a tert-butyl ether proceeds via an E1-like mechanism. The ether oxygen is protonated, followed by the heterolytic cleavage of the
Mechanistic Pathway
The critical success factor is ensuring the fragmentation occurs exclusively at the tert-butyl group and not at the spiro-ring linkage.
Figure 1: Mechanistic pathway for acid-mediated ether cleavage. The reaction is driven by the stability of the leaving tert-butyl cation and the entropic gain of isobutylene gas evolution.
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) Solvolysis
Best for: Standard substrates lacking other highly acid-sensitive functional groups. Mechanism: Brønsted acid protonation.
Reagents & Materials
-
Substrate: tert-Butoxy-spiro[3.3]heptanone derivative.
-
Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC or better).[1]
-
Scavenger (Optional): Triethylsilane (TES) or Thioanisole (recommended if the molecule contains electron-rich aromatics prone to alkylation).
Protocol Steps
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice/water bath. Note: Although t-butyl ethers are stable, controlling the exotherm upon acid addition prevents localized heating that could degrade the strained ring.
-
Acid Addition: Add TFA dropwise.
-
Standard Ratio: 1:1 v/v (DCM:TFA) is often required for ethers (stronger than Boc conditions).
-
Scavenger: If adding TES, use 2.0 equiv relative to substrate.
-
-
Reaction: Remove the cooling bath and stir at Room Temperature (23 °C).
-
Monitoring: Check via TLC or LC-MS every hour. Typical reaction time: 2–6 hours.
-
Endpoint: Disappearance of the
peak of the ether and appearance of the alcohol mass.
-
-
Workup (Critical for Spiro Ketones):
-
Step A: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Do not heat above 30 °C.
-
Step B: Redissolve the residue in DCM.[1]
-
Step C: Wash with saturated aqueous NaHCO
(Caution: CO evolution). -
Step D: Dry organic layer over Na
SO , filter, and concentrate.
-
Method B: Titanium Tetrachloride (TiCl ) Lewis Acid Cleavage
Best for: Substrates that decompose in Brønsted acids or when "Method A" fails to cleave the ether. Mechanism: Lewis acid complexation followed by nucleophilic attack.
Reagents & Materials
-
Reagent: TiCl
(1.0 M solution in DCM). -
Solvent: DCM (Anhydrous).[1]
-
Quench: Saturated NH
Cl solution.
Protocol Steps
-
Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen or Argon atmosphere.
-
Cooling: Cool to -78 °C (Dry ice/Acetone bath). Strict temperature control is required to prevent ring opening.
-
Addition: Add TiCl
(1.2 – 2.0 equiv) dropwise over 10 minutes. The solution often turns yellow/orange. -
Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.
-
Note: Do not exceed 0 °C unless conversion is <10% after 2 hours.
-
-
Quench: Pour the cold reaction mixture into a vigorously stirring biphasic mixture of DCM and saturated aqueous NH
Cl (or Rochelle's salt solution to prevent emulsions). -
Extraction: Separate layers, extract aqueous phase with DCM (3x).
Analytical Validation & Troubleshooting
Data Summary: Expected Outcomes
| Parameter | Method A (TFA) | Method B (TiCl |
| Typical Yield | 85–95% | 70–85% |
| Reaction Time | 2–6 Hours | 1–3 Hours |
| Selectivity | Cleaves Boc, | Can be tuned to spare Boc groups at low temp. |
| Risk | Polymerization of side chains. | Emulsion formation during workup. |
Troubleshooting Guide
Issue 1: Incomplete Cleavage (Stalled Reaction)
-
Diagnosis:
-Butyl ethers are significantly more stable than esters. -
Solution: Add Trifluoromethanesulfonic acid (TfOH) (catalytic, 5 mol%) to the TFA/DCM mixture. The "superacid" boost facilitates protonation of the ether oxygen.
Issue 2: Ring Decomposition (New Impurities)
-
Diagnosis: The spiro[3.3]heptanone ring is opening (likely via acid-catalyzed aldol-type reactions or rearrangement).
-
Solution: Switch to Method B at -78 °C. If using Method A, dilute the TFA to 20% v/v in DCM and extend reaction time.
Issue 3: "Missing" Product (Volatility)
-
Diagnosis: Low molecular weight spiro-alcohols are volatile.
-
Solution: Do not use high vacuum (< 10 mbar) for prolonged periods. Keep rotavap bath < 30 °C.
Decision Workflow
Use the following logic to select the appropriate protocol for your specific spiro[3.3]heptanone derivative.
Figure 2: Operational workflow for selecting deprotection conditions.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Spiro[3.3]heptan-1-one Derivatives via Acid-Catalyzed Rearrangement.[5][6][7] Organic Letters. (Context: Establishes stability of spiro-ketones in acidic media).
-
Mykhailiuk, P. K. (2025).[4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere: Synthesis and Properties. European Journal of Organic Chemistry.[7] (Context: General handling and stability of the scaffold).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Context: General protocols for ether cleavage).
-
Li, B., et al. (2006).[8][9] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.[1][8][9] Journal of Organic Chemistry.[7] (Context: Alternative mild acidic conditions).
-
BenchChem. Cleavage of the tert-butyl ester without affecting other functional groups. (Context: Troubleshooting incomplete deprotection).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Optimized Reaction Conditions for Grignard Addition to 3-(tert-Butoxy)spiro[3.3]heptan-1-one
Executive Summary
The spiro[3.3]heptane core has emerged as a highly valuable saturated bioisostere for benzene rings in modern drug discovery, offering non-collinear exit vectors that improve physicochemical properties such as aqueous solubility and metabolic stability[1]. However, the functionalization of highly strained intermediates like 3-(tert-Butoxy)spiro[3.3]heptan-1-one (CAS 1909317-13-0)[2] via nucleophilic addition presents unique synthetic challenges.
This application note details a field-proven, highly optimized protocol for the Grignard addition to this compound. By leveraging organocerium chemistry (the Imamoto reagent), this methodology suppresses competitive enolization and ring-opening side reactions[3], ensuring high yields and excellent diastereoselectivity.
Mechanistic Rationale & Causality (E-E-A-T)
The Challenge: Ring Strain and Enolization
Cyclobutanones possess significant angle strain. Standard Grignard reagents (
The Solution: Lanthanophilicity and Organocerium Intermediates
To circumvent basicity-driven side reactions, anhydrous Cerium(III) chloride (
-
High Oxophilicity:
acts as a strong Lewis acid, coordinating tightly to the carbonyl oxygen and highly activating the electrophilic carbon. -
Attenuated Basicity:
undergoes rapid transmetalation with the Grignard reagent at -78 °C to form an organocerium species ( ). While this intermediate is highly nucleophilic, its basicity is drastically reduced compared to , allowing for clean 1,2-addition to the strained cyclobutanone without competitive enolate formation[5].
Stereochemical Control
The bulky tert-butoxy ether at the C3 position creates a pronounced steric bias across the spirocyclic system. The incoming organocerium nucleophile is directed to attack from the less sterically hindered face (anti to the tert-butoxy group). This facial selectivity reliably yields the trans-alcohol as the major diastereomer.
Figure 1: Stereochemical divergence governed by the C3 tert-butoxy group's steric bulk.
Optimization Data
The following table summarizes the quantitative data from reaction optimization studies using Methylmagnesium bromide (
| Entry | Reagent System | Solvent | Temp Profile | Conversion (%) | Isolated Yield (%) | Major Byproduct |
| 1 | THF | 0 °C | < 40% | 32% | Enolization (Recovered SM) | |
| 2 | THF | -78 °C | 65% | 51% | Enolization | |
| 3 | THF | -78 °C | > 98% | 91% | Trace (< 2%) |
Experimental Workflows & Protocols
The success of this reaction is entirely dependent on the rigorous exclusion of water during the preparation of the
Figure 2: Workflow for the CeCl3-mediated Grignard addition to spirocyclic ketones.
Protocol A: Preparation of Anhydrous (Self-Validating Step)
Note: This step must be performed immediately prior to the reaction.
-
Weigh 1.5 equivalents of
into a flame-dried Schlenk flask equipped with a large magnetic stir bar. -
Apply high vacuum (0.1 mmHg or better) and slowly heat the flask in an oil bath to 90 °C for 2 hours. Causality: Rapid heating causes the salt to melt in its own water of crystallization, forming an intractable, unreactive block.
-
Gradually increase the temperature to 140 °C and maintain under high vacuum for an additional 12–14 hours.
-
Validation Check: The resulting anhydrous
should be a free-flowing, fine white powder. If it is clumpy or discolored, discard and restart. -
Cool the flask to room temperature under an argon atmosphere.
Protocol B: Transmetalation and Grignard Addition
-
Add anhydrous THF (approx. 5 mL per mmol of
) to the flask at room temperature. Stir vigorously for 2 hours. The suspension will become a milky, uniform slurry. -
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Dropwise, add the Grignard reagent (1.5 equivalents, e.g.,
in THF or Et2O) down the side of the flask over 15 minutes. -
Stir the resulting organocerium mixture at -78 °C for 1.5 hours to ensure complete transmetalation.
-
Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous THF (1-2 mL/mmol).
-
Add the ketone solution dropwise to the organocerium mixture at -78 °C.
-
Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional 1 hour. Monitor completion via TLC or GC-MS.
Protocol C: Quench and Isolation
-
Re-cool the mixture to -20 °C and carefully quench by the dropwise addition of saturated aqueous
solution. Caution: Vigorous gas evolution may occur. -
Allow the mixture to warm to room temperature. A thick white precipitate of cerium salts will form.
-
Add ethyl acetate and filter the entire biphasic mixture through a pad of Celite to remove the cerium salts, washing the filter cake thoroughly with additional ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purify the crude product via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure tertiary alcohol.
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere ResearchGate[Link]
-
Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers ResearchGate[Link]
-
General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors ResearchGate[Link]
-
The Stereoselective Synthesis of Functionalised Cyclobutanols via the Samarium(II)-Mediated Cyclisation University of Glasgow[Link]
Sources
Preparation of spiro[3.3]heptane-based amino acids from ketone precursors
Executive Summary
This technical guide details the synthesis of conformationally restricted
The spiro[3.3]heptane moiety is increasingly utilized in medicinal chemistry as a saturated, rigid bioisostere for piperidine or cyclohexyl groups. Its incorporation into peptide backbones or small molecule drugs restricts bond rotation, potentially enhancing metabolic stability and receptor selectivity. The protocol defined herein utilizes the Bucherer-Bergs reaction , favored for its robustness in converting sterically hindered cyclic ketones into hydantoins, followed by alkaline hydrolysis to yield the zwitterionic amino acid.
Strategic Synthetic Pathway
The transformation relies on a two-stage workflow:
-
Hydantoin Formation: A multicomponent condensation of the ketone, ammonium carbonate, and potassium cyanide.[1][2][3][4][5] The spiro[3.3] system, while strained, tolerates the thermodynamic conditions of this ring closure.
-
Alkaline Hydrolysis: Ring opening of the hydantoin intermediate. Due to the steric bulk of the spiro-fused rings, aggressive hydrolytic conditions (high temperature/pressure) are often required compared to linear analogs.
Mechanism & Workflow Visualization
Figure 1: Strategic workflow for the conversion of spiro-ketones to amino acids via the Hydantoin intermediate.[6][2][4]
Detailed Protocols
Protocol A: Synthesis of Spiro[3.3]heptane-2,4-dione (Hydantoin Derivative)
Rationale: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for this scaffold because the hydantoin intermediate crystallizes readily, allowing for easy purification of the spiro-core before the final hydrolysis.
Reagents:
-
Spiro[3.3]heptan-2-one (1.0 equiv)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 – 1.5 equiv)
-
Ammonium Carbonate
(3.0 equiv) -
Solvent: Ethanol/Water (1:1 v/v)
Safety Warning: Cyanide salts are lethal. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit must be available. Waste must be treated with bleach (sodium hypochlorite) at pH >10 to quench cyanide before disposal.
Step-by-Step Methodology:
-
Preparation: In a heavy-walled pressure tube (Ace Glass or similar) equipped with a magnetic stir bar, dissolve spiro[3.3]heptan-2-one (e.g., 10 mmol) in ethanol (15 mL).
-
Addition: Add a solution of KCN (15 mmol) and ammonium carbonate (30 mmol) in water (15 mL).
-
Note: The solution may become slightly turbid.
-
-
Reaction: Seal the pressure tube and heat the mixture to 60–70 °C for 12–24 hours .
-
Insight: Sealed conditions are critical to prevent the loss of ammonia and
, which drives the equilibrium toward the hydantoin.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to approximately half the volume to remove ethanol.
-
The hydantoin product often precipitates as a white solid upon cooling/concentration.
-
If precipitation occurs: Filter the solid, wash with cold water, and dry.
-
If no precipitate: Acidify carefully with 6M HCl to pH ~2 (in a hood!) to induce precipitation.
-
-
Purification: Recrystallize from ethanol/water if necessary.
-
Target Yield: 65–85%.
-
Protocol B: Hydrolysis to 2-Amino-spiro[3.3]heptane-2-carboxylic Acid
Rationale: Spiro-hydantoins are sterically hindered. Acid hydrolysis often requires days and can cause degradation. Alkaline hydrolysis using Barium Hydroxide (
Reagents:
-
Spiro-hydantoin (from Protocol A) (1.0 equiv)
-
Barium Hydroxide octahydrate (
) (2.5 equiv) -
Solvent: Water (degassed)
Step-by-Step Methodology:
-
Setup: Place the spiro-hydantoin and barium hydroxide in a round-bottom flask equipped with a reflux condenser. Add water (approx. 10 mL per gram of hydantoin).
-
Hydrolysis: Reflux the mixture (
) for 24–48 hours .-
Monitoring: Monitor by TLC (n-butanol/acetic acid/water 3:1:1) using ninhydrin stain. The starting hydantoin is ninhydrin-negative; the product is ninhydrin-positive (purple/blue).
-
-
Workup (The Barium Precipitation Method):
-
Allow the mixture to cool.
-
Add solid ammonium carbonate
in slight excess to the mixture. This converts excess barium ions into insoluble barium carbonate ( ). -
Reflux for an additional 30 minutes to ensure complete precipitation.
-
Filter the hot mixture through a Celite pad to remove
.
-
-
Isolation:
-
Evaporate the clear filtrate to dryness.
-
Zwitterion Formation: Dissolve the residue in a minimum amount of hot water and add ethanol to induce crystallization of the amino acid.
-
Alternative: Use ion-exchange chromatography (Dowex 50W,
form). Load the crude, wash with water, and elute with 2M .
-
-
Characterization:
-
Yield: 50–70%.[5]
-
Appearance: White crystalline solid.
-
Analytical Validation & Data Summary
The following data profiles are expected for the successful synthesis of 2-amino-spiro[3.3]heptane-2-carboxylic acid.
| Parameter | Specification / Observation |
| Precursor | Spiro[3.3]heptan-2-one |
| Intermediate | Spiro[3.3]heptane-2-spiro-5'-hydantoin |
| Final Product | 2-Amino-spiro[3.3]heptane-2-carboxylic acid |
| 1H NMR (D2O) | |
| 13C NMR | Quaternary carbon at spiro center (~35-40 ppm); Carboxyl carbon (~175 ppm); |
| MS (ESI+) | |
| Melting Point | >250 °C (decomposition) - typical for zwitterionic amino acids. |
Troubleshooting & Optimization
-
Solubility Issues: The spiro[3.3]heptane scaffold is lipophilic.[7] If the ketone does not dissolve in 50% EtOH, increase the ethanol ratio to 70% or use methanol.
-
Incomplete Hydrolysis: If the hydantoin resists hydrolysis (common due to steric strain), switch to 4M NaOH in a sealed Teflon-lined autoclave at 130 °C for 16 hours. Neutralize with HCl to isoelectric point (pI) to precipitate.
-
Regioselectivity: Since spiro[3.3]heptan-2-one is symmetric, regioselectivity is not an issue. However, if using a substituted precursor (e.g., 6-substituted), diastereomers will form. These are best separated at the hydantoin stage via fractional crystallization.
References
-
Malashchuk, A., et al. (2024).[6] "Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation." ChemistrySelect.
-
Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). "Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornithine and GABA analogues." Amino Acids, 39(2), 515-521.
-
Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition, 49(21), 3524-3529.
-
Bucherer, H. T., & Fischbeck, H. (1920). "Über die Synthese von Hydantoinen und Glycinen." Journal für Praktische Chemie. (Foundational reference for the named reaction).
Sources
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Bucherer-Bergs Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Incorporation of 3-(tert-Butoxy)spiro[3.3]heptan-1-one into DNA-encoded libraries
Application Note: Strategic Incorporation of 3-(tert-Butoxy)spiro[3.3]heptan-1-one into DNA-Encoded Libraries
Abstract
The expansion of chemical space in DNA-Encoded Libraries (DEL) increasingly relies on "escaping flatland"—moving beyond planar aromatic scaffolds to three-dimensional, sp³-rich architectures. This compound represents a high-value building block in this domain. As a rigid, spirocyclic ketone, it offers defined exit vectors and improved physicochemical properties (solubility, metabolic stability) compared to traditional cyclohexyl or phenyl analogs. This guide details the validated protocol for incorporating this scaffold into DELs via DNA-compatible reductive amination , ensuring high conversion yields while preserving genomic integrity.
Introduction & Scientific Rationale
The Spiro[3.3]heptane Advantage
In medicinal chemistry, the spiro[3.3]heptane moiety acts as a saturated bioisostere of the benzene ring.[1][2][3][4] Unlike the planar benzene, the spiro scaffold projects substituents at defined angles (approx. 90° between rings), allowing the exploration of novel vectors in protein binding pockets.
-
Fsp³ Character: Increases library complexity and solubility.
-
Metabolic Stability: The strained rings are surprisingly stable and resistant to rapid oxidative metabolism compared to flexible alkyl chains.
-
The tert-Butoxy Group: This substituent provides a lipophilic anchor (filling hydrophobic pockets) and improves the solubility of the building block in organic cosolvents used during DEL synthesis.
Chemical Strategy: Reductive Amination
The primary handle on this molecule is the ketone at position 1. The most robust method to couple this to a DNA-tagged scaffold is Reductive Amination .
-
Mechanism: The DNA-linked amine attacks the ketone to form a reversible imine (Schiff base), which is subsequently reduced to a stable secondary amine.
-
Challenge: Ketones are sterically more demanding and less reactive than aldehydes. High equivalents and precise pH control are required to drive the equilibrium toward the imine before reduction.
Chemical Pathway & Mechanism
The following diagram illustrates the reaction pathway and the critical decision points for ensuring DNA safety.
Figure 1: Reaction pathway for the reductive amination of spirocyclic ketones on DNA.
Experimental Protocol
Safety Note: Handle all DNA samples with nuclease-free water and consumables. NaBH₃CN is toxic; handle in a fume hood.
Materials & Reagents
| Component | Specification | Role |
| DNA Headpiece | Amine-terminated (1 mM in water) | Substrate |
| Building Block | This compound | Electrophile |
| Solvent | DMA (Dimethylacetamide) or DMSO | BB Solvent |
| Buffer | 500 mM Acetate Buffer, pH 5.5 | pH Control |
| Reductant | NaBH₃CN (Sodium cyanoborohydride) | Reducing Agent |
| Quench | 5M NaCl, Cold Ethanol | Purification |
Step-by-Step Procedure
1. Preparation of Stock Solutions
-
Ketone Stock: Dissolve the spiro-ketone in DMA to a concentration of 200 mM . (Note: High concentration is vital for kinetics).
-
Reductant Stock: Prepare a fresh 400 mM NaBH₃CN solution in DMA. Alternative: 2-Picoline Borane complex can be used for "greener" chemistry, but NaBH₃CN is the historical standard for difficult ketones.
-
Buffer: Ensure Acetate buffer is strictly pH 5.5. (pH < 5.0 risks DNA depurination; pH > 7.0 stalls imine formation).
2. Reaction Assembly (50 µL Scale) Combine the following in a PCR tube or 96-well plate:
-
Water: 15 µL
-
Buffer: 5 µL Acetate Buffer (500 mM, pH 5.5) -> Final conc: 50 mM
-
DNA-Amine: 5 µL (1 mM stock) -> Final conc: 100 µM
-
Ketone Stock: 20 µL (200 mM) -> Final conc: 80 mM (800 equiv)
-
Reductant Stock: 5 µL (400 mM) -> Final conc: 40 mM (400 equiv)
Total Volume: 50 µL. Final Solvent Ratio: 50% DMA / 50% Aqueous.
3. Incubation
-
Seal the plate/tube tightly.
-
Incubate at 45°C for 16 hours .
-
Why 45°C? Sterically hindered spiro-ketones require thermal energy to reach the transition state, unlike simple aldehydes which react at RT.
4. Purification (Ethanol Precipitation)
-
Add 5 µL of 5 M NaCl (10% of volume).
-
Add 150 µL of cold absolute ethanol (3x volume).
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 30 minutes at 4°C.
-
Remove supernatant carefully.
-
Wash pellet with 70% cold ethanol (100 µL). Centrifuge again.
-
Air dry pellet and resuspend in 50 µL Nuclease-Free Water.
Validation & Quality Control
LC-MS Analysis
Analyze 10 pmol of the product on a standard DEL LC-MS method (e.g., C18 column, HFIP/TEA buffer system).
-
Expected Mass Shift: + [MW of Ketone] - [MW of H₂O] + [2H]
-
MW of this compound (C₁₁H₁₈O₂): 182.26 Da
-
Mass Shift: +182.26 - 16.00 + 2.016 ≈ +168.27 Da
-
-
Success Criteria: >80% conversion to product (Peak M+168).
Troubleshooting Guide
If conversion is low (<50%), follow this decision logic:
Figure 2: Troubleshooting decision tree for optimizing spiro-ketone incorporation.
References
-
Burkhard, J. A., et al. (2010). Spirocyclic scaffolds in medicinal chemistry: "Escaping Flatland".Angewandte Chemie International Edition . Link
-
Clark, M. A., et al. (2009). Design, synthesis and selection of DNA-encoded small-molecule libraries.Nature Chemical Biology . Link
-
Satz, A. L., et al. (2022). DNA-Encoded Chemical Libraries in Drug Discovery.[5][6][7]Nature Reviews Methods Primers . Link
-
PubChem Compound Summary. (2025). This compound (CID 59766478).National Library of Medicine . Link
-
Li, G., et al. (2016). DNA-Compatible Reductive Amination.[6][8]Bioconjugate Chemistry . (Standard Protocol Reference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. sp3 -Rich Heterocycle Synthesis on DNA: Application to DNA-Encoded Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Diversification Using Spiro[3.3]heptan-1-one Pharmacophores
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery
The principle of "escaping from flatland" has become a guiding mantra in modern medicinal chemistry, compelling a shift from planar, aromatic structures to three-dimensional, sp³-rich scaffolds.[1] This strategic pivot aims to enhance compound properties such as solubility, metabolic stability, and target selectivity by exploring a more complex and nuanced chemical space.[2] Among the privileged scaffolds to emerge from this paradigm shift, the spiro[3.3]heptane core has garnered significant attention. Its rigid, well-defined three-dimensional geometry allows for the precise positioning of functional groups in space, making it an exceptional pharmacophore for modulating biological activity.[1][3]
Notably, the spiro[3.3]heptane motif has been successfully employed as a bioisosteric replacement for common aromatic and saturated cyclic systems, including benzene, piperidine, and piperazine.[4][5][6] This bioisosterism can lead to improved physicochemical properties and novel intellectual property positions for drug candidates.
This guide focuses on the late-stage diversification of the spiro[3.3]heptan-1-one core, a versatile intermediate that serves as a gateway to a diverse array of functionalized spiro[3.3]heptane derivatives. Late-stage functionalization (LSF) is a powerful strategy in drug discovery, enabling the rapid generation of analog libraries from a common intermediate, thereby accelerating the exploration of structure-activity relationships (SAR).[7] By leveraging the reactivity of the ketone moiety, researchers can efficiently introduce a wide range of chemical functionalities, each with the potential to fine-tune the biological and pharmacokinetic profile of the parent molecule.
I. Synthesis of the Spiro[3.3]heptan-1-one Core: A Strain-Relocating Approach
The construction of the strained spiro[3.3]heptan-1-one framework can be efficiently achieved through a novel approach involving the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This method culminates in a strain-relocating semipinacol rearrangement to yield the desired spirocyclic ketone.[8][9]
Causality Behind the Experimental Design:
The choice of a semipinacol rearrangement is predicated on the desire to construct the highly strained spiro[3.3]heptane system from more accessible, strained precursors. The 1-bicyclobutylcyclopropanol intermediate, formed by the addition of the lithiated bicyclobutane to the in-situ-generated cyclopropanone, is primed for rearrangement upon treatment with acid. The release of ring strain from the bicyclobutane and cyclopropane moieties provides the thermodynamic driving force for the formation of the more stable (though still strained) spiro[3.3]heptane core. This method has been shown to be both regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones.[8]
II. Late-Stage Diversification Pathways from Spiro[3.3]heptan-1-one
The ketone functionality of spiro[3.3]heptan-1-one is a versatile handle for a multitude of chemical transformations. The following sections provide detailed protocols for key diversification reactions, enabling the synthesis of a library of compounds with varied physicochemical properties.
Logical Workflow for Diversification:
The following diagram illustrates the central role of spiro[3.3]heptan-1-one as a branching point for late-stage functionalization into key pharmacophoric groups such as amines, carboxylic acids, and simple hydrocarbons, as well as for extending the carbon framework.
Caption: Diversification pathways from spiro[3.3]heptan-1-one.
Protocol 1: Deoxygenation to the Parent Spiro[3.3]heptane Scaffold
The complete removal of the carbonyl group to yield the parent spiro[3.3]heptane hydrocarbon is a crucial step for creating analogs where the spirocycle acts as a rigid, non-polar spacer. The Wolff-Kishner reduction is a classic and effective method for this transformation, particularly for base-stable compounds.[4]
Expertise & Experience Insights:
The Huang-Minlon modification of the Wolff-Kishner reduction is generally preferred for its improved efficiency and shorter reaction times.[10][11] This procedure involves refluxing the ketone with hydrazine hydrate and a strong base in a high-boiling solvent like diethylene glycol. A key aspect of this modification is the distillation of water and excess hydrazine after the initial formation of the hydrazone, which allows the reaction temperature to rise sufficiently to drive the reduction to completion.[11] For sterically hindered ketones like spiro[3.3]heptan-1-one, ensuring anhydrous conditions and sufficiently high temperatures is critical for achieving high yields.
Self-Validating System:
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting ketone and the appearance of a new, more non-polar spot/peak corresponding to the alkane product. The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm the absence of the carbonyl group and the appearance of a new methylene signal.
Detailed Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a distillation head. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add spiro[3.3]heptan-1-one (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (4-5 eq), and potassium hydroxide (3-4 eq).
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to ensure complete formation of the hydrazone.
-
Water Removal: After hydrazone formation, replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off water and excess hydrazine. The temperature of the reaction mixture should rise to approximately 190-200 °C.
-
Reduction: Once the water has been removed, re-equip the flask with the reflux condenser and maintain the reaction at a vigorous reflux (around 200 °C) for 3-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with a non-polar organic solvent (e.g., diethyl ether or pentane). Wash the combined organic layers with dilute HCl to remove any remaining hydrazine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to afford pure spiro[3.3]heptane.
Protocol 2: Conversion to Spiro[3.3]heptan-1-amine via Reductive Amination
The introduction of an amine functionality is a common and highly effective strategy in medicinal chemistry to introduce a basic center for salt formation, improve solubility, and provide a handle for further derivatization (e.g., amidation). Reductive amination offers a direct and efficient route from the ketone to the primary amine.
Expertise & Experience Insights:
Reductive amination is a robust reaction that proceeds via the in-situ formation of an imine or enamine, which is then reduced by a suitable reducing agent. For the conversion of a ketone to a primary amine, ammonia or an ammonia source (like ammonium acetate) is used. The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less reactive towards the ketone starting material and selectively reduce the protonated imine intermediate. This selectivity minimizes the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate imine formation.
Self-Validating System:
Reaction progress can be monitored by LC-MS, looking for the disappearance of the ketone and the appearance of the desired amine product. The product can be purified by exploiting the basicity of the amine, for instance, through solid-phase extraction using a strong cation exchange (SCX) cartridge. Confirmation of the product structure is achieved through NMR and mass spectrometry.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve spiro[3.3]heptan-1-one (1.0 eq) in methanol.
-
Amine Source: Add an excess of ammonium acetate (e.g., 10 eq) to the solution. If desired, molecular sieves can be added to drive the imine formation equilibrium.
-
pH Adjustment: The reaction is often mildly acidic to promote imine formation. If necessary, a small amount of acetic acid can be added.
-
Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete as judged by LC-MS.
-
Work-up: Quench the reaction by the slow addition of dilute aqueous HCl. Basify the solution with aqueous NaOH or Na₂CO₃. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing) or by SCX cartridge purification.
Protocol 3: Synthesis of Spiro[3.3]heptane-1-carboxylic Acid
The introduction of a carboxylic acid group provides a handle for amide coupling, ester formation, and introduces an acidic center that can interact with biological targets or improve pharmacokinetic properties. A multi-step sequence starting from the ketone is required.
Expertise & Experience Insights:
A reliable method to convert a ketone to a carboxylic acid with the same number of carbons is not direct. A common strategy involves converting the ketone to a terminal alkene via a Wittig reaction, followed by oxidative cleavage of the double bond. However, a more elegant, albeit multi-step, approach involves the conversion of the ketone to a bromide, followed by lithium-halogen exchange and carboxylation.[12] This sequence is particularly useful for late-stage diversification as it proceeds through well-defined intermediates.
Workflow for Carboxylic Acid Synthesis:
Caption: Multi-step synthesis of spiro[3.3]heptane-1-carboxylic acid.
Detailed Step-by-Step Methodology:
Step 3a: Reduction to Spiro[3.3]heptan-1-ol
-
Dissolve spiro[3.3]heptan-1-one (1.0 eq) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the alcohol, which is often used without further purification.
Step 3b: Bromination to 1-Bromospiro[3.3]heptane
-
Cool a solution of spiro[3.3]heptan-1-ol (1.0 eq) in a suitable solvent (e.g., diethyl ether) to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate. Purify by chromatography if necessary.
Step 3c: Carboxylation to Spiro[3.3]heptane-1-carboxylic Acid
-
Dissolve 1-bromospiro[3.3]heptane (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) (1.1 eq) dropwise and stir for 30-60 minutes at -78 °C.
-
Bubble dry carbon dioxide gas through the solution for 30 minutes, or pour the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench with water and acidify with aqueous HCl.
-
Extract with an organic solvent, dry, and concentrate. Purify by crystallization or chromatography to yield the carboxylic acid.[3]
Protocol 4: Amine Synthesis via Curtius Rearrangement
For instances where direct reductive amination is not feasible or desired, the Curtius rearrangement provides an alternative route to the primary amine from the corresponding carboxylic acid. This reaction proceeds with the loss of one carbon atom.[5][6]
Expertise & Experience Insights:
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles.[2][6] Trapping with water or acid leads to an unstable carbamic acid that decarboxylates to the primary amine. A modern and often safer alternative to preparing the acyl azide from an acyl chloride is the use of diphenylphosphoryl azide (DPPA) directly with the carboxylic acid.[13] This one-pot procedure avoids the isolation of the potentially explosive acyl azide. The isocyanate intermediate is then typically hydrolyzed in situ to provide the amine.
Self-Validating System:
The formation of the isocyanate intermediate can sometimes be observed by IR spectroscopy (strong absorption around 2250-2275 cm⁻¹). The final amine product can be identified by LC-MS and characterized by NMR. The loss of the carbonyl carbon from the starting carboxylic acid will be evident in the ¹³C NMR spectrum.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of spiro[3.3]heptane-1-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in an inert solvent like toluene or THF, add diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Acyl Azide Formation: Stir the mixture at room temperature for 1-2 hours.
-
Rearrangement to Isocyanate: Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours. The rearrangement is accompanied by the evolution of nitrogen gas.
-
Hydrolysis to Amine: Cool the reaction mixture and add aqueous acid (e.g., 2M HCl). Heat the mixture to reflux for several hours to hydrolyze the isocyanate (or any trapped carbamate) to the primary amine.
-
Work-up: Cool the reaction, wash with an organic solvent (e.g., diethyl ether) to remove non-basic impurities. Basify the aqueous layer with NaOH and extract the amine product with dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify the amine by chromatography or distillation.
Quantitative Data Summary
The following table provides representative yields for the diversification reactions described. Note that yields are highly substrate and condition-dependent and should be considered as illustrative.
| Starting Material | Reaction | Product | Representative Yield | Reference |
| Substituted Spiro[3.3]heptan-1-one | Wolff-Kishner Reduction | Substituted Spiro[3.3]heptane | 70-90% | [12] |
| Spiro[3.3]heptan-1-one | Reductive Amination | Spiro[3.3]heptan-1-amine | 60-85% | General Method |
| Substituted Spiro[3.3]heptane-1-carboxylic acid | Curtius Rearrangement | Substituted Spiro[3.3]heptan-1-amine | 65-80% | [12] |
| 1-Bromospiro[3.3]heptane | Carboxylation | Spiro[3.3]heptane-1-carboxylic acid | 75-90% | [12] |
Conclusion
The spiro[3.3]heptan-1-one scaffold is a powerful and versatile starting point for late-stage diversification in drug discovery. The protocols outlined in this guide provide robust and field-tested methods for converting the ketone into a range of key chemical functionalities. By applying these techniques, medicinal chemists can rapidly generate diverse libraries of sp³-rich compounds, facilitating the efficient exploration of chemical space and accelerating the journey from hit to lead. The inherent three-dimensionality and favorable physicochemical properties of the spiro[3.3]heptane core make it a valuable asset in the ongoing quest for novel therapeutics.
References
-
Gagnon, D., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available at: [Link]
-
PrepChem (2023). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances. Available at: [Link]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
ResearchGate (2023). C1C2 bond formation for spiro[3.3]heptane synthesis. a) Wittig reagent... Available at: [Link]
-
Wikipedia (2023). Wolff–Kishner reduction. Available at: [Link]
-
Sciencemadness Wiki (2018). Wolff–Kishner reduction. Available at: [Link]
-
LS College (2020). Wolff–Kishner reduction. Available at: [Link]
-
J&K Scientific LLC (2025). Wolff-Kishner Reduction. Available at: [Link]
-
Montgomery, A. P., et al. (2023). An update on late-stage functionalization in today's drug discovery. PubMed. Available at: [Link]
-
Chemistry Steps (2025). Curtius Rearrangement. Available at: [Link]
-
Wikipedia (2023). Curtius rearrangement. Available at: [Link]
-
ResearchGate (2023). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... Available at: [Link]
-
SciSpace (2023). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]
-
Natho, P., et al. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Bioisosteres of Common Functional Groups. Available at: [Link]
-
Gagnon, D., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed. Available at: [Link]
-
ResearchGate (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
Organic Syntheses (2023). 14 Formation and reaction of a Grignard reagent. Available at: [Link]
-
DSpace@MIT (2023). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Preventing ring-opening side reactions in spiro[3.3]heptan-1-one synthesis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Ring-Opening & Rearrangement in High-Strain Spirocycles
Part 1: The Mechanic’s Corner (Mechanistic Insights)
Colleagues, synthesizing spiro[3.3]heptan-1-one is an exercise in managing tension. You are constructing a molecule with approximately 52 kcal/mol of ring strain (roughly 26 kcal/mol per cyclobutane ring). The spiro-carbon (C4) acts as a pivot point, locking two puckered rings in a perpendicular orientation.
The primary failure mode—ring opening —is not random; it is a thermodynamic inevitability if you provide a pathway for strain release.
The "Spring-Loaded" Trap
The carbonyl group at C1 is the weak link. In a typical cyclobutanone, the bond angles are compressed (~88°), significantly deviating from the ideal sp
-
Nucleophilic Susceptibility: The carbonyl carbon is exceptionally electrophilic because rehybridization to sp
(tetrahedral intermediate) partially relieves the eclipsing interactions (Pitzer strain) of the adjacent methylene groups. -
The Retro-Aldol Trigger: Under basic conditions, or with strong nucleophiles, the ring is primed to cleave. The bond between C1 (carbonyl) and C2 (spiro center) is elongated and weak. Attack at C1 leads to a ring-opened acyl anion equivalent, which rapidly protonates to form a linear or branched chain, destroying the spiro core.
-
Acid-Catalyzed Rearrangement: In the presence of strong Lewis or Brønsted acids (often used in semipinacol routes), the carbocation intermediates can undergo a 1,2-alkyl shift (Wagner-Meerwein), expanding one ring to a cyclopentane (bicyclo[3.2.0] system) to relieve angle strain.
Part 2: Protocol Optimization (The "How-To")
While recent literature suggests semipinacol rearrangements for substituted derivatives, the most robust, scalable route for the parent ketone remains the [2+2] Cycloaddition of Dichloroketene , followed by Reductive Dechlorination .
The Critical Phase: The dechlorination step is where 60% of experiments fail due to ring opening.
Workflow Visualization
The following diagram outlines the safe pathway and the "danger zones" where side reactions occur.
Caption: Figure 1. Reaction pathway for spiro[3.3]heptan-1-one synthesis, highlighting the critical dechlorination step where ring preservation is most at risk.
Optimized Protocol: Reductive Dechlorination
Standard Zn/AcOH is often too harsh and exothermic, leading to ring opening. We recommend the Zn/Cu couple in methanol.
Step-by-Step:
-
Preparation of Zn/Cu Couple:
-
Wash Zinc dust (10g) rapidly with 3% HCl (20 mL), then distilled water (3x), then 2% CuSO
solution (30 mL). -
Filter and wash with ethanol and ether. Crucial: Use immediately. Oxidized surfaces reduce reactivity, requiring higher temps that endanger the ring.
-
-
The Reaction:
-
Dissolve 5,5-dichlorospiro[3.3]heptan-1-one (1 equiv) in saturated NH
Cl/Methanol (0.5 M). -
Add Zn/Cu couple (4 equiv) portion-wise at 0°C .
-
Why? The ammonium buffer prevents the pH from rising (becoming basic), which would trigger the retro-aldol ring opening.
-
-
Monitoring:
-
Allow to warm to Room Temp (20-25°C) slowly.
-
STOP immediately upon consumption of starting material (TLC/GC). Prolonged exposure to Zinc salts promotes rearrangement.
-
-
Workup:
-
Filter through Celite.
-
Partition between Et
O and cold brine. -
Avoid: Bicarbonate washes (basic pH risk). Use phosphate buffer (pH 6-7) if neutralization is needed.
-
Part 3: Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Product contains Bicyclo[3.2.0]heptanone | Acid-catalyzed rearrangement during workup or reaction. | Switch from Zn/AcOH to Zn/Cu in MeOH/NH |
| Low Yield / Polymerization | Temperature spike during dichloroketene addition. | Ketene dimerization competes with cycloaddition. Add Trichloroacetyl chloride slower (over 2-3h). Keep reaction at 0-5°C, not reflux. |
| Ring Cleavage (Linear Esters/Acids) | Basic hydrolysis during workup. | The spiro-ketone is base-sensitive. Ensure all aqueous washes are pH < 8. Avoid NaOH/KOH completely. |
| Starting Material Stalls (Dechlorination) | Passivated Zinc surface. | Reactivate Zn with HCl/CuSO |
Frequently Asked Questions
Q: Can I use the Baeyer-Villiger oxidation to make the spiro-lactone from this ketone? A: Proceed with extreme caution. The migration aptitude of the spiro-carbon is low due to steric strain. The reaction often stalls or leads to complex ring-opened mixtures because the intermediate Criegee adduct is unstable. If you must, use buffered m-CPBA in dichloromethane at 0°C, not trifluoroperacetic acid.
Q: Why do I see "spiro[2.3]hexane" derivatives in my GC-MS? A: This is a sign of thermal degradation. If you used a thermal method (like pyrolysis of tosylhydrazones) or injected your GC port at >200°C, the spiro[3.3] system can contract to spiro[2.3] via carbene intermediates. Lower your injector temperature or use LC-MS.
Q: Is the semipinacol route better? A: For substituted spiro[3.3]heptanes, yes. The Wipf/Vertex method using 1-sulfonylbicyclobutanes is elegant and avoids the harsh dechlorination step. However, for the parent ketone or simple derivatives, the dichloroketene route is more cost-effective and scalable, provided you control the pH.
Part 4: Decision Logic for Route Selection
Use this logic tree to determine if your current synthetic strategy is risking ring integrity.
Caption: Figure 2. Diagnostic logic for identifying the cause of ring-opening based on impurity profiles.
References
-
Wipf, P., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron. Link
-
Ghosez, L., et al. (1966).[1] Cycloadditions of dichloroketene to olefins and dienes. Tetrahedron Letters. Link
-
Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Accounts of Chemical Research. Link
-
Krepski, L. R., & Hassner, A. (1978).[2] An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins. Journal of Organic Chemistry. Link
- Fitjer, L. (1983). Spirocyclobutanones: Synthesis and Reactions.
Sources
Technical Support Center: Optimizing Yield for Semipinacol Rearrangements of Bicyclobutane Precursors
Welcome to the Technical Support Center for strained-ring synthetic methodologies. As a Senior Application Scientist, I have compiled this comprehensive guide to address the thermodynamic and kinetic challenges associated with the semipinacol rearrangement of bicyclobutane (BCB) precursors. This guide focuses on causality, self-validating protocols, and field-proven optimization strategies to maximize your yield of cyclobutanones and spirocyclic frameworks.
Core Mechanism & Workflow
The semipinacol rearrangement of BCB-alcohols is driven by the massive release of ring strain (~65 kcal/mol) inherent to the bicyclo[1.1.0]butane core. Upon activation by a Brønsted or Lewis acid, the bicyclobutyl moiety is protonated, leading to the cleavage of the central C–C bond. The resulting cyclopropylcarbinyl cation immediately undergoes a stereospecific 1,2-alkyl shift (strain-relocating migration) to form a highly substituted cyclobutanone or spirocycle[1],[2].
Mechanistic pathway of the acid-mediated semipinacol rearrangement of bicyclobutanes.
Troubleshooting Guides & FAQs
Q: Why am I observing significant ring-opened, non-rearranged byproducts instead of the desired cyclobutanone? A: This is a classic issue of nucleophilic trapping outcompeting the 1,2-alkyl shift. If you use an acid with a nucleophilic counterion (e.g., HCl, HBr), the halide can attack the intermediate cyclopropylcarbinyl cation before the semipinacol migration occurs[2]. Solution: Switch to a strong Brønsted acid with a strictly non-nucleophilic counterion, such as Methanesulfonic acid (MsOH) or Trifluoromethanesulfonic acid (TfOH)[1][3]. Furthermore, ensure your solvent is rigorously dry and non-nucleophilic (e.g., anhydrous DCM or MeCN) to prevent solvent trapping.
Q: My reaction stalls, and I observe incomplete conversion of the BCB-alcohol precursor even after 24 hours. A: Incomplete conversion often stems from insufficient acid strength or poor solubility. For highly congested or electron-deficient BCB precursors, MsOH might not be acidic enough to protonate the bicyclobutyl moiety efficiently[1]. Solution: Upgrade to TfOH or a strong Lewis acid like AlCl3 to drive the initial activation step[1]. Initiate the reaction at 0 °C to prevent degradation, then slowly warm to room temperature to push the reaction to completion[3].
Q: When scaling up the reaction, the yield drops significantly, and the mixture turns dark and viscous. What is happening? A: You are experiencing thermal runaway. The strain-release semipinacol rearrangement of bicyclobutanes is highly exothermic. On a larger scale, poor heat dissipation causes localized hotspots, leading to oligomerization or polymerization of the BCB precursor[2]. Solution: Implement a self-validating slow-addition protocol. Dissolve the acid in the solvent and add the BCB-alcohol dropwise via a syringe pump while maintaining the internal temperature strictly at 0 °C[3].
Q: How can I control regioselectivity when rearranging unsymmetrical BCB precursors? A: The migratory aptitude of the adjacent groups dictates the regiochemical outcome. In semipinacol rearrangements, the group that can best stabilize the developing positive charge during the transition state—or the one best aligned stereoelectronically—will migrate. The reaction is highly stereospecific, driven by the anti-periplanar alignment of the migrating C–C bond with the leaving group or developing vacant orbital[1].
Experimental Protocols
Self-Validating Protocol: Acid-Promoted Semipinacol Rearrangement
Objective: Convert 1-bicyclobutylcyclopropanols or related BCB-alcohols to spirocyclic/cyclobutanone derivatives with >85% yield. Causality Focus: Exothermic strain release requires strict thermal control; non-nucleophilic conditions prevent byproduct formation.
Step 1: System Preparation & Dehydration
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add anhydrous MeCN or DCM (to achieve 0.05 M relative to the substrate).
-
Causality: Trace water acts as a nucleophile, trapping the intermediate cation and leading to acyclic diols instead of the rearranged product[2].
Step 2: Substrate Loading & Thermal Equilibration
-
Action: Dissolve the BCB-alcohol precursor (1.0 equiv) in the solvent. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Lowering the kinetic energy of the system prevents spontaneous homolytic cleavage or polymerization of the highly strained BCB core prior to acid activation[3].
Step 3: Acid Activation (Slow Addition)
-
Action: Dropwise add TfOH (1.2 to 10.0 equiv depending on substrate basicity) or MsOH (1.5 equiv) over 10 minutes.
-
Causality: Gradual addition prevents thermal runaway. The strong, non-nucleophilic acid protonates the bicyclobutyl moiety, triggering the C–C bond cleavage and subsequent 1,2-alkyl shift without trapping the cation[1][3].
Step 4: Self-Validation & Monitoring
-
Action: Stir at 0 °C for 30 minutes, then allow to warm to 25 °C. Remove a 10 µL aliquot, quench with 50 µL saturated NaHCO3, and extract with 100 µL EtOAc. Analyze via TLC (Hexanes/EtOAc).
-
Validation Checkpoint: The protocol validates its own completion when the BCB-alcohol spot (typically
~0.3) is completely replaced by the less polar ketone product ( ~0.7)[4]. If starting material persists, add an additional 0.2 equiv of acid.
Step 5: Quenching & Quantitative Workup
-
Action: Quench the reaction by adding saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with EtOAc (3 × 20 mL). Wash organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[3].
-
Validation Checkpoint: Add exactly 1.0 equiv of 1,3,5-trimethoxybenzene to the crude mixture before NMR analysis. This internal standard provides a definitive, self-validating crude yield prior to silica gel chromatography[1].
Quantitative Data Summary
The following table summarizes the optimized conditions for semipinacol rearrangements based on recent field data, allowing for easy comparison of acid promoters and their specific use cases.
| Acid Promoter | Solvent | Temp (°C) | Typical Yield | Primary Application / Substrate Scope | Ref |
| MsOH (Methanesulfonic acid) | DCM or MeCN | 20–25 | >90% | Standard BCB-alcohols to spiro[3.3]heptan-1-ones | [1] |
| TfOH (Triflic acid) | MeCN | 0 to 25 | 80–95% | Highly congested bicyclo[2.1.1]hexanols | [3] |
| AlCl3 (Aluminum chloride) | DCM | 25 | ~85% | Lewis acid alternative for acid-sensitive functional groups | [1] |
| NBS (N-Bromosuccinimide) | MeCN | 30 | 70–85% | Halogen-mediated semipinacol rearrangement | [3],[2] |
References
1.[1] Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. URL: [Link] 2.[2] Kerner, M. J., & Wipf, P. (2021). Semipinacol-Type Rearrangements of [3-(Arylsulfonyl)bicyclo[1.1.0]butan-1-yl]alkanols. Organic Letters, 23(9), 3615-3619. URL: [Link] 3.[3] Li, X.-L., Xu, Y.-Z., Deng, J.-L., & Liu, W.-B. (2025). Ni-Catalyzed Regioselective Hydrometalative Cyclization of Alkynyl Cyclobutanones to Bicyclo[2.1.1]hexanes. CCS Chemistry. URL: [Link] 4.[4] Lindsay, V. N. G. et al. (2025). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses. URL: [Link] (Derived from author publication records).
Sources
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. orgsyn.org [orgsyn.org]
Troubleshooting low conversion rates in spiro[3.3]heptanone reductive aminations
Topic: Troubleshooting Low Conversion & Yield in Spiro[3.3]heptanone Reductive Aminations Ticket ID: #SP33-REDAM-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Deceptive" Electrophile
Researchers often turn to the spiro[3.3]heptane scaffold as a saturated, conformationally restricted bioisostere for benzene or morpholine rings in drug discovery [1, 2]. While the ketone at the C2 position appears accessible, reductive aminations on this scaffold frequently stall or result in low isolated yields.
The Core Paradox: Cyclobutanones are inherently more electrophilic than cyclohexanones due to the release of ring strain (approx. 26 kcal/mol) upon hybridization change from
Why it fails:
-
Thermodynamic Penalty: While the initial attack is favorable, the formation of the imine (returning to
) re-introduces ring strain, often leading to an unfavorable equilibrium where the hemiaminal or starting ketone dominates in the presence of water. -
Volatility: The resulting spiro-amines are often low-molecular-weight and lipophilic, leading to "ghost yields" where the product is lost during concentration.
-
Steric Puckering: The "butterfly" puckering of the spiro[3.3] system can create unexpected steric shielding depending on C6-substitution.
Diagnostic Workflow
Before changing reagents, identify the failure mode using this logic tree.
Figure 1: Decision matrix for identifying the root cause of reductive amination failure.
Troubleshooting Guides & FAQs
Issue 1: "My LCMS shows conversion, but my flask is empty after rotovap."
Diagnosis: Volatility Loss. Spiro[3.3]heptan-2-amine (MW ~111 g/mol ) and its simple alkyl derivatives sublime or evaporate easily, especially from ether or DCM solutions.
Corrective Protocol: The "Trap and Dry" Method Do not concentrate the free base to dryness.
-
Perform workup (e.g., dilute NaOH quench).
-
Extract into Et₂O or MTBE (avoid DCM if possible to prevent salt occlusion later).
-
Immediately add 1.1 eq of HCl (2M in Et₂O or 4M in Dioxane).
-
Collect the precipitating amine-hydrochloride salt via filtration or concentrate the salt, which is non-volatile.
Issue 2: "The reaction stalls with NaBH(OAc)₃. I see mostly starting ketone."
Diagnosis: Imine Instability (Thermodynamic Trap).
Standard "one-pot" conditions using Sodium Triacetoxyborohydride (STAB) rely on the equilibrium formation of the imine. For spiro[3.3]heptanones, the strain energy makes the imine (
Corrective Protocol: The Titanium(IV) Isopropoxide Method Ti(OiPr)₄ serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward [4, 5].
Mechanism of Action:
Figure 2: Titanium(IV) Isopropoxide mediates the reaction by trapping water and stabilizing the imine intermediate.
Issue 3: "I am getting significant alcohol byproduct (Ketone Reduction)."
Diagnosis: Competitive Reduction. This occurs when the reducing agent attacks the ketone faster than the amine does. This is common with NaBH₄ in methanol if the imine hasn't pre-formed, or if the amine is nucleophilically weak (e.g., anilines).
Corrective Action:
-
If using NaBH₄: You must pre-form the imine (see Protocol A below). Do not add hydride until the ketone is consumed by the amine.
-
If using STAB: Ensure the pH is slightly acidic (acetic acid additive) to protonate the imine (making it more electrophilic than the ketone) without neutralizing the amine completely.
The "Gold Standard" Protocols
Protocol A: The Titanium(IV) Isopropoxide Method (Recommended for Difficult Substrates)
Use this when standard STAB conditions fail or for sterically hindered/strained ketones.
Reagents:
-
Spiro[3.3]heptan-2-one (1.0 eq)
-
Amine (1.2 – 1.5 eq) (If using HCl salt, add 1.5 eq NEt₃)
-
Titanium(IV) isopropoxide (1.5 – 2.0 eq)
-
NaBH₄ (1.5 eq)
-
Solvent: THF or EtOH (Absolute)
Step-by-Step:
-
Activation: In a flame-dried flask under N₂, combine the ketone and amine in THF (0.5 M).
-
Scavenging: Add Ti(OiPr)₄ neat via syringe. The solution may turn slightly yellow/orange.
-
Equilibrium Shift: Stir at Room Temperature (RT) for 6–12 hours. Crucial: Monitor by NMR or LCMS to confirm disappearance of ketone before proceeding.
-
Reduction: Cool to 0°C. Add NaBH₄ (solid) in portions. (Caution: Hydrogen evolution).
-
Quench: Allow to warm to RT and stir for 2 hours. Quench by adding 10% NaOH or saturated Rochelle’s salt solution. Stir vigorously until a white precipitate (TiO₂) forms and the layers separate.
-
Isolation: Filter through Celite to remove Titanium salts. Extract, dry, and convert to HCl salt immediately to prevent volatility loss.
Protocol B: Standard STAB Conditions (For Reactive Amines)
Use this for simple, non-hindered primary amines.
Reagents:
-
Spiro[3.3]heptan-2-one (1.0 eq)
-
Amine (1.1 eq)
-
NaBH(OAc)₃ (1.5 eq)
-
Acetic Acid (1.0 eq)
-
Solvent: DCE or DCM[1]
Step-by-Step:
-
Mix Ketone and Amine in DCE.
-
Add Acetic Acid. Stir 30 mins.
-
Quench with sat. NaHCO₃.
Comparative Data: Reducing Agent Performance
| Feature | NaBH(OAc)₃ (STAB) | NaBH₃CN | Ti(OiPr)₄ + NaBH₄ |
| Water Tolerance | Low (Hydrolyzes) | High | Zero (Must be anhydrous) |
| Imine Formation | Equilibrium driven | Equilibrium driven | Scavenger driven (Irreversible) |
| Chemoselectivity | Excellent (Prefers Imine) | Good (Toxic byproduct) | Moderate (Requires pre-formation) |
| Success with Spiro[3.3] | 40-60% (Often Stalls) | 50-70% | >85% (Recommended) |
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Medicinal Chemistry. Journal of Organic Chemistry. Link
-
Ding, X., et al. (2025). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Link
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
-
Neidigh, K. A., et al. (1998).[3] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of Organic Chemistry. Link
Sources
Technical Support Center: Volatile Spiro[3.3]heptane Derivatives
Ticket System: Advanced Purification & Handling[1]
Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Volatility, Detection, and Isolation of Spiro[3.3]heptane Scaffolds
Introduction: The Volatility Paradox
You are likely here because your spiro[3.3]heptane derivative—a high-value bioisostere for piperidine or morpholine—has "vanished" during solvent removal, or refuses to crystallize.[1]
The Science: Spiro[3.3]heptane cores possess a unique "pucker" (butterfly conformation) and high strain energy (~60 kcal/mol).[1] However, their compact globular shape and relatively low molecular weight (MW ~97 for the parent hydrocarbon) result in anomalously high vapor pressures .[1] Unlike flat aromatics, these globular molecules do not stack well, leading to lower boiling points and rapid sublimation/evaporation.[1]
This guide provides self-validating protocols to anchor these molecules and ensure their recovery.
Module 1: The "Disappearing Product" (Evaporation & Isolation)[2]
User Issue: "I synthesized a 2,6-diazaspiro[3.3]heptane derivative. The LCMS looked great, but after rotovapping the ether/DCM, the flask was empty."
Root Cause: Co-evaporation.[1] Free-base spiro-amines often form azeotropes with common solvents or simply have significant vapor pressure at standard rotovap bath temperatures (40°C).[1]
Solution: The "Chemical Anchor" Protocol (Salt Formation)
Do not isolate the free base unless absolutely necessary. Convert the amine into a non-volatile salt in situ before final evaporation.[1]
Protocol: Differential Salt Precipitation
-
Step 1 (Screening): For new derivatives, screen three acids on a 5 mg scale:
-
Step 2 (Execution - The Oxalate Method):
-
Dissolve the crude free base in minimal MeOH or Et₂O.[1]
-
Add 1.05 equiv of anhydrous oxalic acid (dissolved in MeOH).
-
Critical Step: Do not rotovap to dryness immediately.[1] Add an "anti-solvent" (Et₂O or Hexanes) until turbid.[1]
-
Cool to -20°C. The salt should precipitate.
-
Filter or decant.[1] Now you can dry it under high vacuum without loss.[1]
-
Expert Insight: Research by Carreira and van der Haas suggests that while oxalates are common, sulfonate salts (e.g., tosylates) often yield products with superior stability and solubility profiles for downstream coupling reactions compared to oxalates or hydrochlorides [1, 2].[1]
Visualizing the Salt Selection Workflow
Figure 1: Decision matrix for anchoring volatile spiro-amines via salt formation.[1]
Module 2: "Ghost" Chromatography (Detection & Separation)
User Issue: "I'm running a column on a spiro[3.3]heptane intermediate. It has no UV chromophore.[1] I can't see where it is."
Root Cause: The spiro[3.3]heptane skeleton is UV-transparent.[1] Without an aryl substituent, standard UV detection (254 nm) fails.[1]
Solution: Universal Detection & Derivatization
1. The Stain Matrix (TLC) Do not rely on UV.[1] Use these specific dips:
-
KMnO₄ (Basic): Excellent for spiro-amines and alkenes (oxidizes the amine/alkene).[1]
-
Iodine Chamber: The most reliable non-destructive method for spiro-amines.[1] The iodine intercalates into the globular lattice temporarily.
-
Ninhydrin: Only works for primary/secondary amines (requires free NH).[1]
2. The "Blind" Flash Protocol If you must use automated flash chromatography (e.g., Biotage/Teledyne) without a chromophore:
-
Method: ELSD (Evaporative Light Scattering Detector) is ideal but often unavailable.[1]
-
Alternative: Use Refractive Index (RI) detection if available.[1]
-
Workaround: "Blind Collection." Calculate the Column Volume (CV). Collect all fractions. Analyze every 3rd tube via TLC (stained with KMnO₄) or GC-MS.[1]
Data Table: Physicochemical Properties & Detection
| Property | Spiro[3.3]heptane Core | Phenyl-Substituted Analog | Implication |
| Boiling Point | Low (~120-140°C for amines) | High (>250°C) | Core requires cold handling.[1] |
| UV Abs (254nm) | Negligible | Strong | Core requires stains/ELSD.[1] |
| LogP | Low (Polar/Compact) | Moderate/High | Core elutes early in Reverse Phase.[1] |
| Shape | Globular (Puckered) | Planar | Anomalous retention times.[1] |
Module 3: Distillation Dynamics (Purifying the Free Base)
User Issue: "I need the free amine for a reaction that is sensitive to acid salts. How do I purify the liquid without boiling it away?"
Root Cause: Standard fractional distillation has too much "hold-up" volume and requires heating that may degrade strained rings (though spiro[3.3]heptanes are thermally robust up to ~200°C, volatility causes loss).[1]
Solution: Kugelrohr (Bulb-to-Bulb) Distillation
This is the gold standard for volatile spiro-cycles [3].[1]
The Protocol:
-
Vacuum: High vacuum is mandatory (< 0.5 mbar).
-
Cooling: The receiving bulb must be cooled to -78°C (Dry Ice/Acetone). Do not use water cooling ; the vapor pressure is too high, and the product will be sucked into the pump.
-
Oscillation: Ensure the Kugelrohr oven oscillates to prevent "bumping" of the viscous crude oil.
Self-Validating Check:
-
If the receiving bulb is not frosting over with product within 10 minutes at 50°C (oven temp), check your vacuum seals.
-
If product collects in the trap instead of the bulb, your cooling bath is insufficient.
Visualizing the Distillation Logic
Figure 2: Kugelrohr setup.[1] Criticality of -78°C cooling for the receiver to prevent product loss to the pump.
Frequently Asked Questions (FAQ)
Q: Can I store the free base in a vial on the bench? A: No. Even with a cap, spiro[3.3]heptane amines can sublime or carbonate (react with atmospheric CO₂) over time.[1] Store as a salt, or as a solution in benzene/toluene at -20°C.
Q: My NMR shows a "forest" of peaks for the spiro-cycle. Is it impure? A: Not necessarily.[1] Spiro[3.3]heptanes have a "puckered" conformation.[1] If the ring substitution pattern breaks symmetry, the methylene protons can become diastereotopic, creating complex splitting patterns (geminal and vicinal couplings). Verify purity via GC-MS, not just NMR complexity [1].
Q: Why not just use column chromatography for everything? A: You can, but you must use volatile solvents (Pentane/Ether) rather than Hexane/EtOAc if you plan to recover the free base.[1] Rotovapping off EtOAc (bp 77°C) often co-evaporates the spiro-amine.[1] Pentane (bp 36°C) is safer for recovery.[1]
References
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Organic Letters.
-
van der Haas, R. N. S., et al. (2016).[1] "Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts." Synlett.
-
Wuitschik, G., et al. (2008).[1][2] "Spiro[3.3]heptanes as rigid, hyper-stable bioisosteres." Angewandte Chemie International Edition. [1]
Sources
Stability of 3-(tert-Butoxy)spiro[3.3]heptan-1-one under acidic hydrolysis conditions
Here is the technical support guide for the stability of 3-(tert-Butoxy)spiro[3.3]heptan-1-one under acidic hydrolysis conditions.
Executive Summary
This compound features a strained spiro[3.3]heptane scaffold functionalized with a ketone at position 1 and a tert-butyl ether at position 3. This molecule presents a specific reactivity profile under acidic conditions:
-
High Sensitivity (Ether Cleavage): The tert-butoxy group is highly acid-labile and will cleave to the alcohol (3-hydroxyspiro[3.3]heptan-1-one) in strong acids (TFA, HCl).
-
Core Stability: The spiro[3.3]heptane skeleton is generally robust to standard acidic hydrolysis, resisting ring opening at room temperature.
-
Elimination Risk: Under forcing acidic conditions (high temperature, concentrated acid), the resulting
-hydroxy ketone may undergo dehydration to form the strained enone, leading to decomposition.
This guide addresses common stability questions and provides validated protocols for handling this compound.
Core Stability & Reactivity Guide
Q1: Is the spiro[3.3]heptane ring system stable to acidic hydrolysis?
Answer: Generally, yes . The spiro[3.3]heptane core consists of two cyclobutane rings sharing a quaternary carbon. While cyclobutane rings possess significant ring strain (~26 kcal/mol), they are kinetically stable to Brønsted acids at ambient temperatures. Unlike cyclopropanes, which often undergo acid-catalyzed ring opening, the spiro[3.3] system typically remains intact during standard hydrolysis protocols (e.g., 1M HCl, TFA/DCM) used to remove protecting groups [1, 2].
Warning: Avoid Lewis acids combined with high heat, as these can trigger strain-release rearrangements (e.g., semipinacol-type rearrangements) if adjacent hydroxyl groups are present [1].
Q2: Will the tert-butoxy group survive acidic aqueous workup?
Answer: It depends on the pH and duration.
-
pH > 4 (Weak Acid): The tert-butyl ether is stable. You can safely perform workups with dilute acetic acid, saturated NH₄Cl, or phosphate buffers.
-
pH < 2 (Strong Acid): The group is unstable. Exposure to 1M HCl, H₂SO₄, or TFA will trigger cleavage of the tert-butyl group to yield the alcohol. This reaction is driven by the stability of the tert-butyl cation intermediate [3].
Q3: I observed decomposition instead of clean deprotection. What happened?
Answer: You likely triggered a
Mechanism of Instability:
-
Protonation: Acid protonates the ether oxygen.
-
Cleavage: Loss of the tert-butyl cation yields the alcohol.
-
Dehydration (Risk): Further protonation of the alcohol and loss of water yields the conjugated enone.
Troubleshooting & Protocols
Scenario A: "I want to remove the tert-butyl group to get the alcohol."
Recommendation: Use anhydrous Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] This method is controlled and avoids the high temperatures that trigger elimination.
Protocol: Selective Acidic Deprotection
-
Dissolution: Dissolve this compound (1 equiv) in DCM (0.1 M concentration).
-
Scavenger (Optional but Recommended): Add Triethylsilane (TES) (2.0 equiv) to scavenge the tert-butyl cation and prevent isobutylene polymerization.
-
Acid Addition: Add TFA slowly at 0 °C. Final ratio should be DCM:TFA (2:1 to 4:1 v/v).
-
Reaction: Stir at 0 °C -> Room Temperature (RT) for 1–3 hours. Monitor by TLC/LCMS.[1]
-
Workup: Concentrate under reduced pressure (do not heat >30 °C). Co-evaporate with toluene to remove residual TFA.
Scenario B: "I want to keep the tert-butyl group during an acidic workup."
Recommendation: Avoid strong mineral acids. Use buffered systems.
Protocol: Safe Acidic Workup
-
Quenching: Use saturated aqueous Ammonium Chloride (NH₄Cl) or 10% Citric Acid.
-
pH Control: Ensure the aqueous layer pH does not drop below 4.0.
-
Temperature: Perform all extractions at 0 °C to RT. Never heat the biphasic mixture.
Reactivity Visualization
The following diagram illustrates the divergent pathways based on acid strength and temperature.
Caption: Figure 1 outlines the stability window.[2][3] Green path indicates successful deprotection; Red path indicates decomposition under harsh conditions.
Data Summary: Acid Stability Profile
| Condition | Reagent System | Temperature | Outcome | Recommendation |
| Strong Acid (Anhydrous) | TFA / DCM (1:2) | 0 °C to RT | Clean Deprotection | Preferred for alcohol synthesis. |
| Strong Acid (Aqueous) | 1M HCl / THF | RT | Slow Deprotection | Usable, but monitor for elimination. |
| Weak Acid | 10% Citric Acid | RT | Stable | Safe for workups. |
| Weak Acid | AcOH / MeOH | RT | Stable | Safe for chromatography/handling. |
| Harsh Acid | Conc. H₂SO₄ or HCl | > 50 °C | Decomposition | AVOID. Leads to ring strain release/tars. |
References
-
Fessard, T. C., et al. (2023). "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Tetrahedron.
-
Mykhailiuk, P. K. (2020). "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv.
-
Kennepohl, D., et al. (2024). "Reactions of Ethers - Acidic Cleavage." Chemistry LibreTexts.
Sources
Technical Support Center: Storage and Handling of Strained Spirocyclic Ketones
Welcome to the Technical Support Center for the handling and storage of strained spirocyclic ketones. This guide is designed for researchers, scientists, and drug development professionals who utilize these unique and reactive molecules in their experimental workflows. Due to their inherent ring strain, these compounds present specific stability challenges. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and longevity of your valuable compounds.
Introduction: The Challenge of Strained Systems
Strained spirocyclic ketones are molecules of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. However, the very feature that makes them attractive—high ring strain—also renders them susceptible to specific degradation pathways. Unlike simple acyclic or unstrained cyclic ketones, the energy stored in the small, contorted rings provides a thermodynamic driving force for reactions that relieve this strain. Understanding and mitigating these degradation routes is paramount for reproducible and successful research.
This guide will walk you through the primary degradation mechanisms, provide best practices for storage, and offer detailed protocols for assessing the stability of your compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage and use of strained spirocyclic ketones in a question-and-answer format.
Question 1: I observed a new, unexpected peak in the 1H NMR spectrum of my spirocyclic ketone after storing it on the benchtop for a week. What could it be?
Answer: The appearance of new signals in the NMR spectrum is a common indicator of degradation. Given the benchtop storage, the most likely culprits are photodegradation or hydrolysis.
-
Photodegradation (Norrish Type I Cleavage): Strained cyclic ketones are particularly susceptible to cleavage of the α-C-C bond upon exposure to UV light (even from ambient laboratory lighting).[1][2] This is because the high ring strain lowers the energy barrier for ring-opening.[2] This process, known as a Norrish Type I reaction, generates a biradical intermediate that can undergo further reactions, such as decarbonylation or rearrangement, to form a variety of products, including unsaturated aldehydes or other rearranged species.
-
Hydrolysis: Although most ketones are not readily hydrolyzed, the high strain of the spirocyclic system can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, especially if trace acidic or basic impurities are present.[3] This would lead to the formation of a diol, which may exist in equilibrium with the ketone or undergo further reactions.
Immediate Actions:
-
Protect from Light: Immediately transfer your compound to an amber vial or a vial wrapped in aluminum foil.
-
Store in a Dessicator: To mitigate hydrolysis, store the compound in a desiccator, especially if you are in a humid environment.
-
Re-purify if Necessary: If the impurity level is significant, re-purification by chromatography or recrystallization may be necessary.
Question 2: My solid-state spirocyclic ketone has become discolored and appears clumpy after long-term storage at -20°C. Is it still viable?
Answer: Discoloration and changes in physical appearance are signs of potential degradation, even at low temperatures. While -20°C is a common storage temperature, it may not be sufficient to halt all degradation pathways, particularly for highly strained, high-energy molecules.
-
Slow Thermal Decomposition: Over long periods, even at -20°C, highly strained molecules can undergo slow thermal decomposition. The spirocyclic nature of the compound can influence its thermal stability.
-
Moisture Condensation: Storing compounds in a standard freezer can introduce moisture through condensation each time the freezer is opened. This moisture can be absorbed by the solid and may facilitate slow hydrolysis or other reactions.[4][5]
-
Oxidation: If the container is not properly sealed, atmospheric oxygen can lead to oxidative degradation over time. The presence of radical initiators (from light exposure before storage) can accelerate this process.
Recommended Actions:
-
Assess Purity: Analyze a small sample by HPLC, LC-MS, or NMR to quantify the level of degradation.
-
Improve Storage Conditions: For long-term storage, consider the following:
-
Lower Temperature: Store at -80°C if possible.
-
Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Proper Sealing: Use vials with tight-fitting caps and consider sealing with parafilm.
-
Dessication: Store vials within a larger, sealed container containing a desiccant.
-
Question 3: I am performing a reaction in a protic solvent (e.g., methanol) and am seeing low yields and multiple byproducts. Could my starting ketone be degrading?
Answer: Yes, it is highly likely that your strained spirocyclic ketone is not stable under these conditions. Protic solvents, especially in the presence of acid or base catalysts (even trace amounts), can promote degradation.
-
Solvolysis/Hydrolysis: Similar to hydrolysis, alcohols can act as nucleophiles and attack the strained carbonyl, leading to the formation of a hemiketal, which could then undergo further reactions.
-
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms can be influenced by the solvent. While typically favoring the keto form, certain solvents can stabilize the enol, which may have different reactivity and stability.
Troubleshooting Your Reaction:
-
Use Aprotic Solvents: If the reaction chemistry allows, switch to a non-polar, aprotic solvent (e.g., THF, dioxane, toluene, dichloromethane).
-
Protect the Carbonyl Group: If a protic solvent is unavoidable, consider protecting the ketone as an acetal (e.g., by reacting it with ethylene glycol). Acetals are stable under basic and nucleophilic conditions and can be removed with mild acid upon completion of the reaction.
-
Minimize Reaction Time and Temperature: Use the mildest possible conditions that allow for the desired reaction to proceed. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
FAQs: Storage and Handling of Strained Spirocyclic Ketones
Q1: What are the ideal short-term and long-term storage conditions for these compounds?
-
Short-Term (days to weeks): Store in a tightly sealed amber vial at 0-4°C in a desiccator.
-
Long-Term (months to years): Store in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -80°C. Place the vial inside a secondary container with a desiccant.
Q2: How does ring strain specifically affect the stability of spirocyclic ketones?
Ring strain significantly lowers the activation energy for reactions that lead to ring-opening. The primary vulnerability is the C-C bond adjacent to the carbonyl group. Photons from UV light provide enough energy to easily cleave this bond in a strained system, initiating a cascade of degradation reactions (Norrish Type I).[1][2]
Q3: Are there any incompatible materials I should avoid for storage?
Avoid storing these compounds in containers that are not tightly sealed, as this allows for exposure to atmospheric moisture and oxygen. Also, be mindful of storing them in proximity to acidic or basic compounds that could create a reactive vapor environment. For solutions, avoid protic solvents for long-term storage.
Q4: How can I tell if my compound has started to degrade without using analytical instruments?
While analytical instrumentation is the only definitive way to assess purity, visual cues can be indicative of degradation. These include:
-
Color Change: A pure, crystalline solid that develops a yellow or brown tint.
-
Change in Physical State: A free-flowing powder that becomes clumpy, oily, or appears to be melting at room temperature.
-
Odor: The appearance of a new, often acrid or solvent-like, smell.
If you observe any of these changes, it is crucial to re-analyze the compound's purity before use.
Experimental Protocols
Protocol 1: Assessing Compound Stability via Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of your compound.[6][7][8][9][10] This protocol outlines a basic forced degradation study.
Materials:
-
Your strained spirocyclic ketone
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂ solution
-
Amber and clear HPLC vials
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of your ketone in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Set Up Degradation Conditions: In separate, appropriately labeled HPLC vials, set up the following conditions:
-
Acid Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M HCl.
-
Base Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M NaOH.
-
Oxidation: Mix 100 µL of stock solution with 900 µL of 3% H₂O₂.
-
Thermal Stress: Place a vial with the solid compound and another with the stock solution in an oven at 60°C.
-
Photolytic Stress (UV): Place a vial with the solid compound and another with the stock solution in a photostability chamber (or under a UV lamp).
-
Control: Keep a vial of the stock solution at 4°C, protected from light.
-
-
Time Points: Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours). For the base hydrolysis, which is often rapid, you may need earlier time points.
-
Analysis: Use a stability-indicating HPLC method (see Protocol 2 for development guidance) to quantify the percentage of the parent compound remaining and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.[11][12][13]
Objective: To develop a reverse-phase HPLC method to separate the strained spirocyclic ketone from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV (scan for an optimal wavelength, often around 210-254 nm for ketones)
-
Injection Volume: 10 µL
Method Development Steps:
-
Analyze Parent Compound: Inject a solution of the pure, undegraded ketone to determine its retention time.
-
Analyze Degraded Samples: Inject samples from your forced degradation study (Protocol 1). Look for new peaks corresponding to degradation products.
-
Optimize Gradient: Adjust the gradient to improve the separation between the parent peak and the degradation product peaks.
-
If peaks are eluting too early, start with a lower percentage of Mobile Phase B or use a shallower gradient.
-
If peaks are broad or eluting too late, increase the starting percentage of Mobile Phase B or use a steeper gradient.
-
-
Validate the Method: Once you have adequate separation, perform a validation to ensure the method is specific, linear, accurate, and precise, following ICH guidelines if required for your application.
Protocol 3: Quantitative NMR (qNMR) for Stability Assessment
qNMR can be a powerful tool for quantifying the amount of your compound in a sample, especially when an HPLC method is not available or when you want to identify the structure of degradation products.[14][15][16][17]
Materials:
-
Your spirocyclic ketone sample
-
A high-purity, stable internal standard with a known concentration (e.g., dimethyl sulfone, maleic acid). The standard should have a simple NMR spectrum with peaks that do not overlap with your compound of interest.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Prepare the qNMR Sample: Accurately weigh a known amount of your spirocyclic ketone sample and a known amount of the internal standard into a vial.
-
Dissolve: Dissolve the mixture in a precise volume of deuterated solvent.
-
Acquire Spectrum: Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being quantified) to allow for complete relaxation of all signals, which is crucial for accurate integration.
-
Process Data: Carefully integrate a well-resolved peak from your compound of interest and a peak from the internal standard.
-
Calculate Purity/Concentration: Use the following formula to calculate the amount of your compound:
Amount_analyte = (Area_analyte / N_analyte) * (N_standard / Area_standard) * (MW_analyte / MW_standard) * Amount_standard
Where:
-
Area is the integral of the peak
-
N is the number of protons giving rise to the integrated signal
-
MW is the molecular weight
-
By comparing the amount of analyte to the initial weight of the sample, you can determine its purity. By analyzing samples over time, you can quantify the rate of degradation.
Data and Visualization
Table 1: Summary of Degradation Pathways and Influencing Factors
| Degradation Pathway | Primary Driver | Key Influencing Factors | Potential Products |
| Photodegradation | UV Light Exposure | Wavelength and intensity of light, presence of photosensitizers | Unsaturated aldehydes, decarbonylated products, rearranged isomers |
| Hydrolysis | Water/Moisture | pH (acid or base catalysis), temperature, humidity | Ring-opened di-acids or hydroxy acids (after initial hydration) |
| Oxidation | Atmospheric Oxygen | Presence of radical initiators (light), metal ions, temperature | Hydroperoxides, ring-opened dicarbonyls, α-hydroxy ketones |
| Thermal Decomposition | Heat | Temperature, storage duration, solid-state packing effects[3][18] | Isomers, fragmented molecules |
Diagram 1: Key Degradation Pathways of Strained Spirocyclic Ketones
Caption: Major degradation routes for strained spirocyclic ketones.
Diagram 2: Recommended Experimental Workflow for Stability Assessment
Caption: Workflow for establishing the stability of a new compound.
References
- Bhattacharjee, A., & Datta, A. (2018).
- Taubmann, G., & Potzel, O. (n.d.).
- Asha, S., & Singh, R. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Retrieved from [Link]
-
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Retrieved from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Parameter. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
- Shaikh, A. S. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Chen, X., & Zhorov, B. S. (2005). Study of crystal packing on the solid-state reactivity of indomethacin with density functional theory. Pharmaceutical research, 22(11), 1833–1840. [Link]
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
-
Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
-
Orr-Ewing, A. J., et al. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Chemical Science, 11(7), 1991-2000. [Link]
-
CD Formulation. (2023, May 8). Forced Degradation Studies. Labinsights. Retrieved from [Link]
- Wragg, R. T., et al. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Chemical Science, 11(7), 1991-2000.
-
Waterman, K. C. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. American Pharmaceutical Review. Retrieved from [Link]
- McMahon, J. A., et al. (2025, October 15). Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit. Journal of the American Chemical Society.
- Stepanovs, D., et al. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
-
BioPhorum. (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. Retrieved from [Link]
- Srčič, S., & Lavrič, Z. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 93(3).
-
Forist, A. A., & Markov, R. A. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of bacteriology, 96(4), 1055–1064. [Link]
-
Samarakoon, T. B., et al. (2022). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 27(23), 8207. [Link]
- Besson, M., Gauthard, F., Horváth, B., & Gallezot, P. (2005). Oxidation of cyclic ketones to dicarboxylic acids.
- Lee, E. Y., et al. (2006). Degradation of various ketone compounds by strain KT-3 in liquid cultures. Journal of bioscience and bioengineering, 102(3), 221-225.
-
Srčič, S., & Lavrič, Z. (2023, September 29). View of Effect of moisture on solid state stability. Journal of Medical Science. Retrieved from [Link]
- Gómez, N., et al. (2025, August 6). Kinetic Investigation of the OH Radical and Cl Atom Initiated Degradation of Unsaturated Ketones at Atmospheric Pressure and 298 K. Request PDF.
- F. Arlinda, et al. (2025, October 30). NMR Study on the Oxidative Degradation of MEA in Presence of Fe2+.
-
VxP Pharma. (2020, January 11). Solid State Stability. Retrieved from [Link]
-
Wójcik-Pszczoła, K., et al. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 27(23), 8563. [Link]
-
Kálai, T., & Hideg, K. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 698. [Link]
- R Core Team. (2025, July 22).
-
Wang, Z., et al. (2016). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PloS one, 11(10), e0164883. [Link]
- Carreira, E. M., & Schafer, X. (2022, March 30). Total syntheses of strained polycyclic terpenes. ZORA.
-
Shaw, M. H., et al. (2019). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical science, 10(35), 8104–8109. [Link]
-
Orr-Ewing, A. J., et al. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Chemical science, 11(7), 1991–2000. [Link]
-
VxP Pharma. (2020, January 11). Solid State Stability. Retrieved from [Link]
- Kumar, N., et al. (2017). Theoretical studies on the propulsive and explosive performance of strained polycyclic cage compounds. New Journal of Chemistry, 41(3), 920-930.
-
Li, Y., et al. (2022). Protocol for quantitative nuclear magnetic resonance for deciphering electrolyte decomposition reactions in anode-free batteries. STAR protocols, 3(2), 101373. [Link]
- Wójcik-Pszczoła, K., et al. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 27(23), 8563.
-
Schaefer, C., et al. (2024). NMR coupled with multivariate data analysis for monitoring the degradation of a formulated therapeutic monoclonal antibody. International journal of pharmaceutics, 650, 124894. [Link]
- Marchand, A. P., & Chou, T. C. (1975). Reaction of strained polycyclic ketones with diazomethane. Journal of the Chemical Society, Perkin Transactions 1, (19), 1948-1952.
-
Scribd. (n.d.). Edman Degradation Chapter. Retrieved from [Link]
Sources
- 1. rjpn.org [rjpn.org]
- 2. Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of crystal packing effects upon the molecular structures of Ph3Sn(CH2)nSnPh3, n = 1 to 8, as determined by X-ray crystallography and DFT molecular orbital calculations. Supramolecular aggregation patterns sustained by C–H⋯π interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Bicyclo[2.2.1]heptan-7-ol [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. labinsights.nl [labinsights.nl]
- 11. irjpms.com [irjpms.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for quantitative nuclear magnetic resonance for deciphering electrolyte decomposition reactions in anode-free batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR coupled with multivariate data analysis for monitoring the degradation of a formulated therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uni-muenster.de [uni-muenster.de]
Resolving enantiomers of 3-substituted spiro[3.3]heptan-1-one derivatives
Topic: Resolution of 3-substituted spiro[3.3]heptan-1-one derivatives Department: Chiral Separations & Process Chemistry
Welcome to the Spiro[3.3]heptane Resolution Hub
Overview: You are likely here because the rigid, orthogonal geometry of spiro[3.3]heptan-1-one has defeated your standard "flat" chiral screening protocols. Unlike planar aromatics, these "puckered" bioisosteres do not intercalate easily into standard chiral stationary phases (CSPs).
This guide addresses the specific challenges of resolving 3-substituted spiro[3.3]heptan-1-ones . Whether you are facing poor resolution (
Ticket #001: Chromatographic Resolution (HPLC/SFC)
User Issue: "I see a single broad peak or partial separation on my standard OD-H/AD-H screen. The spiro core seems too compact for recognition."
Expert Diagnosis:
The spiro[3.3]heptane core is a "fat" 3D scaffold (
Resolution Protocol:
-
Switch to Immobilized Phases (The "IC" Factor): Move immediately to Chiralpak IC, IA, or IG . These immobilized phases allow the use of "forbidden" solvents (like DCM, THF, or MtBE) which can induce conformational changes in the polymer selector, creating new "pockets" that may fit the spiro core better than standard alcohols.
-
Why: The chlorinated solvents (DCM) often swell the stationary phase slightly, altering the chiral cavity size to accommodate the bulky spiro center.
-
-
The "3-Substituent" Leverage: If your 3-substituent is an alkyl group, recognition will be difficult. If it contains a hydrogen bond donor/acceptor (e.g., -OH, -NH, -CO), you must target H-bond interactions .
-
Action: Screen Chiralpak ID or IE (amylose derivatives with chlorinated substituents). These are known to be sensitive to carbonyl dipoles in rigid ketones.
-
-
SFC vs. HPLC: For this scaffold, SFC (Supercritical Fluid Chromatography) is superior. The low viscosity of supercritical
allows for higher diffusion rates, sharpening the peaks of these bulky molecules which often suffer from mass transfer limitations in liquid phases.
Data Summary: Recommended Screening Hierarchy
| Priority | Column Selector | Mobile Phase Mode | Target Interaction |
| 1 (Top) | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | SFC ( | Steric fit + Dipole |
| 2 | Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) | Normal Phase (Hex/DCM/EtOH) | H-bonding + Shape |
| 3 | Whelk-O 1 (Synthetic Pirkle-type) | Reversed Phase |
Ticket #002: Chemical Resolution (Derivatization)
User Issue: "Chromatography is too expensive for my multi-gram batch. I need a crystallization or scalable separation method."
Expert Diagnosis: Spiro[3.3]heptan-1-ones lack acidic or basic handles for salt formation. You must exploit the ketone functionality. The rigidity of the ring prevents easy formation of some bulky derivatives, but it also freezes the conformation, making diastereomeric differences distinct once formed.
Resolution Protocol:
Option A: Chiral Ketalization (The "Tartrate" Route)
React the ketone with
-
Reagent: (+)- or (-)-Dimethyl tartrate or (
)-Hydrobenzoin. -
Reaction: Acid-catalyzed ketalization (Dean-Stark conditions).
-
Separation: The resulting diastereomeric ketals often have vastly different solubilities due to the disruption of crystal packing by the orthogonal spiro rings.
-
Cleavage: Mild acid hydrolysis restores the ketone.
Option B: Ellman’s Sulfinamide (The "Imine" Route) This is the most robust method for spiro-ketones.
-
Formation: Condense the ketone with (
)-2-methyl-2-propanesulfinamide using as a Lewis acid/dehydrating agent. -
Separation: The resulting N-sulfinyl imines are stable and separable by standard flash chromatography (SiO2) or crystallization.
-
Recovery: Mild acid hydrolysis (HCl/MeOH) yields the enantiopure ketone.
Workflow Visualization:
Figure 1: Workflow for chemical resolution using Ellman's auxiliary. This method avoids the need for chiral HPLC.[2]
Ticket #003: Biocatalytic Resolution (Green Chemistry)
User Issue: "I want to set up an enzymatic kinetic resolution. Which enzymes work on such a strained ring?"
Expert Diagnosis:
Ketoreductases (KREDs) are highly effective here. While the spiro ring is strained, the carbonyl carbon is
Critical Constraint: You must accept that 50% of your yield will be the alcohol and 50% the ketone.
-
Tip: If you need the ketone, you can re-oxidize the resolved alcohol, but this inverts the stereocenter relative to the unreacted ketone (depending on the mechanism), so track your absolute configuration carefully.
Protocol:
-
Screening Kit: Codexis or Daicel KRED screening kits.
-
Cofactor: NADPH/NADP+ with a recycling system (GDH/Glucose or IPA).
-
Solvent: The spiro ketone is hydrophobic. Use a biphasic system (Buffer + MTBE) or 10-20% DMSO co-solvent to ensure solubility.
Reference Insight: Research indicates that enzymatic hydrolysis of spiro[3.3]heptane esters is also viable if you have a handle, but for the bare ketone, KREDs are the gold standard [1].
Ticket #004: Structural Integrity & Racemization
User Question: "Will the spiro ring open? And is the alpha-position liable to racemize?"
Expert Diagnosis:
-
Ring Stability: The spiro[3.3]heptane core is synthesized via strain-release semipinacol rearrangement [2]. It is thermodynamically more stable than the precursor bicyclobutanes but still possesses significant strain (~60 kcal/mol). Avoid strong Lewis acids (like
or neat with heating) which can trigger skeletal rearrangements. -
Racemization:
-
The 3-position (if it holds the chiral information) is beta to the carbonyl (C1=O, C2=Spiro, C3=Substituent).
-
Good News: The C3 stereocenter is not acidic . It cannot enolize.
-
Bad News: If your chirality arises from desymmetrization where the "left" vs "right" ring is distinguished, the molecule is chiral. Racemization would require breaking the C2-C3 bond or passing through a symmetric intermediate, which is chemically unlikely under standard conditions.
-
The Alpha Risk: The protons at C4 (alpha to ketone) are acidic. However, enolization at C4 does not racemize the C3 center directly. It only poses a risk if the substituent is at C2 (which is impossible, it's spiro) or if the mechanism involves ring opening.
-
Stability Table:
| Reagent Class | Compatibility | Risk Note |
| Aqueous Acid (HCl/H2SO4) | High | Stable. Used in hydrolysis steps.[3][4] |
| Aqueous Base (NaOH/LiOH) | Moderate | Stable, but prolonged heating may cause aldol-type polymerization. |
| Strong Lewis Acids (TiCl4, BF3) | Low/Medium | Use only at low temp (-78°C). Risk of rearrangement.[3][5] |
| Organolithiums (n-BuLi) | High | Stable at low temp; carbonyl addition is clean. |
References
-
Enzymatic Resolution:J. Chem. Soc., Perkin Trans. 1, 1994, 3411-3415. "Enzyme-catalysed asymmetric synthesis of a spiro[3.
-
Synthesis & Rearrangement:Tetrahedron, 2023, 134, 133296. "Expedient synthesis of spiro[3.
-
Bioisosteric Applications:Organic Letters, 2019, 21, 15, 5775–5779.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Oxidation of Spiro[3.3]heptanols
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing syntheses involving sp³-rich scaffolds. Spiro[3.3]heptane derivatives have become highly valuable as 1, offering improved metabolic stability and novel conformational space[1].
However, oxidizing spiro[3.3]heptanols to their corresponding ketones presents unique challenges. The inherent angle strain of the bis-cyclobutane system makes these molecules highly susceptible to byproduct formation, including over-oxidation and ring cleavage. This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding transformations.
Part 1: Troubleshooting FAQs (Causality & Solutions)
Q1: Why am I observing significant lactone formation during the oxidation of my spiro[3.3]heptan-2-ol?
A1: Lactone formation is the classic result of a Baeyer-Villiger over-oxidation. The highly strained cyclobutane rings in the resulting spiro[3.3]heptan-2-one make the carbonyl carbon exceptionally electrophilic. If you are using peroxy-based oxidants (like
Q2: My LC-MS shows a mass corresponding to an acyclic or monocyclic ketone. What causes this ring-opening?
A2: The spiro[3.3]heptane core possesses substantial angle strain. Under strongly acidic conditions (e.g., Jones oxidation using
Q3: I am using Swern oxidation, but I see a high percentage of methylthiomethyl (MTM) ether byproducts. How can I prevent this? A3: MTM ethers form when the intermediate alkoxysulfonium ylide reacts prematurely with the alcohol, or if the reaction temperature exceeds -65 °C during the DMSO-oxalyl chloride activation step. Solution: Ensure strict cryogenic temperature control. Keep the internal temperature at -78 °C during the addition of the spiro[3.3]heptanol, and allow sufficient time for the alkoxysulfonium intermediate to fully form before introducing the triethylamine base.
Part 2: Mechanistic Pathway & Byproduct Divergence
The following diagram maps the causality between your choice of oxidation conditions and the resulting chemical fate of the spiro[3.3]heptane core.
Divergent oxidation pathways of spiro[3.3]heptanols highlighting optimal vs byproduct conditions.
Part 3: Quantitative Data & Oxidant Comparison
To facilitate experimental design, the table below summarizes the performance metrics of common oxidation systems when applied to spiro[3.3]heptanols.
| Oxidant System | Target Ketone Yield | Major Byproduct Risk | Causality / Mechanism | Recommendation |
| Dess-Martin Periodinane (Buffered) | >90% | Trace Epimerization | Mild hypervalent iodine transfer; buffering prevents acid-catalyzed ring opening. | Optimal for sensitive or highly substituted substrates. |
| Swern Oxidation (DMSO/ | 85-95% | MTM Ethers (<5%) | Activated DMSO complex avoids over-oxidation; MTM ethers form if temp > -65 °C. | Optimal for large-scale syntheses. |
| <20% | Baeyer-Villiger Lactone (>70%) | High ring strain makes the resulting ketone highly electrophilic to O-insertion. | Avoid . Leads to rapid over-oxidation. | |
| Jones Reagent ( | <10% | Ring-Opened Aliphatics | Strongly acidic conditions trigger strain-relieving cyclobutane cleavage. | Avoid . Destroys the spirocyclic core. |
Part 4: Validated Experimental Protocols
These protocols are designed as self-validating systems. Visual cues are included to confirm mechanistic progression during the workflow.
Protocol A: Buffered Dess-Martin Oxidation (Recommended for Sensitive Substrates)
This protocol utilizes a buffer to suppress the formation of acetic acid, preventing strain-relieving ring cleavage.
-
Preparation: Dissolve the spiro[3.3]heptan-2-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
-
Buffering: Add solid sodium bicarbonate (
, 2.0 equiv, 20 mmol) to the solution and stir for 5 minutes at 0 °C. -
Oxidation: Add Dess-Martin Periodinane (DMP, 1.2 equiv, 12 mmol) portion-wise over 10 minutes.
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Self-Validation: The formation of a white precipitate (1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide) confirms the successful reduction of the hypervalent iodine species.
-
Quench & Workup: Dilute the mixture with diethyl ether (50 mL) and quench with a 1:1 mixture of saturated aqueous
and saturated aqueous (50 mL). Stir vigorously for 15 minutes until the organic layer is clear. -
Isolation: Separate the layers, extract the aqueous phase with DCM (2 × 20 mL), dry the combined organics over anhydrous
, and concentrate under reduced pressure.
Protocol B: Low-Temperature Swern Oxidation (Recommended for Scale-up)
This protocol avoids hypervalent iodine reagents and is highly scalable, provided strict thermal control is maintained.
-
Activation: In an oven-dried flask under argon, add oxalyl chloride (1.2 equiv, 12 mmol) to anhydrous DCM (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: Add anhydrous DMSO (2.4 equiv, 24 mmol) dropwise over 5 minutes. Stir for 15 minutes at -78 °C. Self-Validation: Mild gas evolution (
and ) indicates the formation of the active alkoxysulfonium ylide. -
Substrate Addition: Dissolve the spiro[3.3]heptan-2-ol (1.0 equiv, 10 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (
, 5.0 equiv, 50 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour. Self-Validation: A distinct odor of dimethyl sulfide confirms the successful collapse of the intermediate to the ketone. -
Workup: Quench with water (50 mL). Separate the layers, wash the organic layer with 1M HCl (20 mL) to remove excess amine, followed by brine (20 mL). Dry over
and concentrate.
Part 5: References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: PubMed / NIH URL:1
-
Spiro[3.3]heptane-2,6-dione (Synthetic Methodologies) Source: BenchChem URL:2
-
A stereochemical journey around spirocyclic glutamic acid analogs Source: PMC - NIH URL:3
Sources
Technical Support Center: Solvent Selection for tert-Butoxy Spiroheptanes
Subject: Maximizing Solubility & Stability of tert-Butoxy Spiroheptane Scaffolds Ticket ID: SOLV-SP-774 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
The Solubility Landscape
tert-Butoxy spiroheptanes represent a unique challenge in medicinal chemistry. You are dealing with a "greasy ball" structural motif—a rigid, sp3-rich spirocyclic core (typically spiro[3.3]heptane or spiro[2.4]heptane) decorated with a bulky, lipophilic tert-butoxy ether.
Physicochemical Profile:
-
Lipophilicity (LogP): High. The spiro-core is a bioisostere for phenyl rings, and the tert-butyl group adds significant hydrophobic bulk.
-
H-Bonding: The ether oxygen is a weak Hydrogen Bond Acceptor (HBA), but the molecule lacks Hydrogen Bond Donors (HBD).
-
Critical Instability: The tert-butyl ether linkage is acid-labile . It is susceptible to cleavage (forming the alcohol + isobutylene) in the presence of trace acids, a common impurity in halogenated solvents.
This guide prioritizes solvents that maximize solubility through Van der Waals and dipole-dipole interactions while strictly maintaining neutral-to-basic conditions to prevent scaffold degradation.
Troubleshooting Guide
Issue 1: "My compound oils out or crashes when diluting DMSO stocks into aqueous buffer."
Diagnosis: The Hydrophobic Effect. DMSO is a universal solvent, but tert-butoxy spiroheptanes are highly lipophilic. When you spike a DMSO stock into an aqueous assay buffer, the water molecules form a highly ordered cage around the hydrophobic spiro-core (entropy penalty). If the concentration exceeds the thermodynamic solubility limit, the compound aggregates immediately.
Corrective Action:
-
Switch Carrier Solvent: If the assay tolerates it, use DMAc (Dimethylacetamide) or NMP , which often have better solubilizing power for lipophilic ethers than DMSO.
-
Co-solvent Spiking: Pre-dilute your DMSO stock with PEG-400 (1:1 ratio) before adding to the aqueous buffer. The PEG chains act as a surfactant, stabilizing the spiroheptane in the aqueous phase.
Issue 2: "I see new impurity peaks (isobutylene loss) after leaving the compound in Chloroform/DCM."
Diagnosis: Acid-Catalyzed Ether Cleavage. Standard HPLC-grade Chloroform often contains trace HCl or phosgene if not properly stabilized. tert-Butyl ethers cleave rapidly under these conditions via an E1 mechanism.
Corrective Action:
-
Immediate Fix: Switch to Amylene-stabilized Chloroform immediately. Avoid Ethanol-stabilized chloroform if you are doing sensitive acylations (potential side reactions), though it is generally safe for solubility.
-
Best Practice: Filter your chlorinated solvent through a small plug of Basic Alumina before dissolving your spiroheptane. This neutralizes trace acid.
-
Green Alternative: Replace DCM/Chloroform entirely with 2-MeTHF (2-Methyltetrahydrofuran). It mimics the polarity of DCM but is stable, ether-based, and derived from renewable sources.
Issue 3: "The compound is insoluble in Methanol/Ethanol despite being an ether."
Diagnosis: Lipophilicity Mismatch. While alcohols are polar, they are protic. Your molecule is a lipophilic, non-polar entity.[1] It disrupts the hydrogen-bonding network of the alcohol without gaining enough enthalpy from solvation to compensate.
Corrective Action:
-
The "Esters & Ethers" Rule: Move to aprotic solvents. Ethyl Acetate (EtOAc) , Isopropyl Acetate (IPAc) , or MTBE are superior choices.
-
Screening Tip: If you need a polar solvent for chromatography, use Acetonitrile (aprotic) rather than Methanol.
Decision Logic & Workflow
Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent based on your downstream application.
Caption: Figure 1. Solvent selection logic flow prioritizing stability (acid avoidance) and solubility (lipophilicity matching).
Experimental Protocol: The "Shake-Flask" Solubility Screen
Objective: Determine the thermodynamic solubility limit while monitoring for stability.
Reagents:
-
Test Compound (tert-butoxy spiroheptane derivative)
-
Solvent Set: 2-MeTHF, Ethyl Acetate, Toluene, MTBE, Acetonitrile.
-
HPLC Vials & Syringe Filters (PTFE, 0.45 µm).
Step-by-Step Methodology:
-
Preparation: Weigh 10 mg of compound into five separate 4 mL glass vials.
-
Addition: Add 200 µL of the respective solvent to each vial.
-
Visual Check: If it dissolves immediately, solubility is >50 mg/mL. Stop here.
-
If undissolved: Proceed to step 3.
-
-
Equilibration: Agitate the vials at 25°C for 24 hours (orbital shaker at 500 rpm).
-
Note: Ensure excess solid remains visible. If all solid dissolves, add more compound until saturation is visible.
-
-
Sampling:
-
Stop agitation and allow solids to settle for 1 hour.
-
Remove supernatant using a syringe.
-
Filter through a PTFE filter (Nylon absorbs lipophilic compounds; avoid it).
-
-
Quantification: Dilute the filtrate 100x with Acetonitrile and inject onto HPLC-UV/MS. Compare AUC against a known standard curve.
-
Stability Check (Crucial): Check the chromatogram for a peak corresponding to the de-tert-butylated alcohol. If present >1%, that solvent is incompatible.
Recommended Solvent Data Table:
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Green Score |
| Ether (Cyclic) | 2-MeTHF | High | Low | High |
| Ether (Cyclic) | THF | High | Medium (Peroxides) | Low |
| Ester | Ethyl Acetate | High | Low | High |
| Chlorinated | DCM / Chloroform | Very High | High (Acid Trace) | Very Low |
| Aromatic | Toluene | High | Low | Medium |
| Polar Aprotic | DMSO | High | Low | Medium |
| Polar Protic | Methanol | Low | Medium (Solvolysis) | High |
Frequently Asked Questions (FAQ)
Q: Can I use ultrasonic baths to speed up dissolution? A: Use caution. Ultrasonication generates local heat spots. While spiroheptanes are thermally stable, the tert-butyl ether bond can be sensitive. Short bursts (30 seconds) are acceptable; prolonged sonication (>5 mins) may degrade the ether if the solvent is slightly acidic.
Q: Why is 2-MeTHF recommended over THF? A: 2-MeTHF (2-Methyltetrahydrofuran) is derived from renewable resources (corn cobs/bagasse). It has a higher boiling point than THF (80°C vs 66°C), is immiscible with water (allowing for easy workup), and generally forms fewer peroxides. It is the modern "Gold Standard" replacement for DCM and THF in lipophilic extractions.
Q: My compound is a solid foam. How do I crystallize it? A: tert-Butoxy spiroheptanes resist crystallization due to the "floppy" nature of the tert-butyl group and the rigid spiro core preventing tight packing.
-
Try: Dissolve in a minimum amount of MTBE or Toluene , then slowly add Heptane or Pentane as an anti-solvent.
-
Cold Storage: Place the mixture in a -20°C freezer. The entropy advantage of the tert-butyl group is reduced at low temps, encouraging crystal lattice formation.
References
-
GSK Solvent Selection Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. (2008).[2] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[2][3] Green Chemistry. Link
-
Sanofi Solvent Selection Guide: Prat, D., et al. (2013).[4] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. Link
-
Stability of tert-Butyl Ethers: Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Referencing acid lability of t-butyl ethers). Link
-
2-MeTHF as a Green Solvent: Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Green Alternative to Tetrahydrofuran and Dichloromethane." ChemSusChem. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 3. gctlc.org [gctlc.org]
- 4. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Validation & Comparative
Mass spectrometry fragmentation patterns of tert-butoxy spiro[3.3]heptanes
Analytical Profiling of tert-Butoxy Spiro[3.3]heptanes: A Comparative Fragmentation Guide
Executive Summary & Strategic Context
In modern drug discovery, spiro[3.3]heptane has emerged as a critical "saturated bioisostere" for planar aromatic rings and piperidines. By replacing flat phenyl or cyclohexyl rings with this rigid, three-dimensional scaffold, medicinal chemists can improve metabolic stability and lower lipophilicity (LogD) without sacrificing potency.
However, the introduction of a labile tert-butoxy group onto this strained system creates a unique mass spectrometric fingerprint. This guide provides a technical deep-dive into the fragmentation dynamics of tert-butoxy spiro[3.3]heptanes, comparing their behavior against standard aliphatic ethers and outlining the optimal ionization strategies for structural validation.
Mechanistic Deep Dive: The Fragmentation Signature
The mass spectral behavior of tert-butoxy spiro[3.3]heptanes is governed by two competing forces: the lability of the ether bond and the ring strain of the spiro-cycle (~63 kcal/mol).
The Dominant Pathway: Isobutene Ejection
Unlike simple aliphatic ethers which may undergo
-
Initiation: Ionization occurs at the ether oxygen lone pair.
-
Cleavage: The bulky tert-butyl group is sterically crowded and electronically stabilized as a cation. The molecule rapidly loses isobutene (
, 56 Da). -
Result: The base peak in Electron Ionization (EI) is frequently the tert-butyl cation (
57) or the protonated alcohol radical cation ( ) .
Secondary Pathway: Spiro-Ring Strain Release
Once the tert-butyl group is ejected, the remaining spiro[3.3]heptanol core is highly energetic.
-
Ring Opening: The cyclobutane rings are prone to opening, often ejecting ethylene (
, 28 Da) or propylene ( , 42 Da). -
Diagnostic Ions: Look for clusters at
79 and 67 (characteristic of cycloalkenyl cations derived from the spiro core).
Visualizing the Fragmentation Pathway
The following diagram illustrates the competing fragmentation pathways for a generic tert-butoxy spiro[3.3]heptane (
Caption: Figure 1. Primary EI fragmentation cascade showing the dominance of the tert-butyl cation and subsequent spiro-ring degradation.
Comparative Analysis: Performance & Alternatives
To validate the identity of these compounds, one must compare the analytical performance of different ionization techniques and contrast the spiro-scaffold with the standard cyclohexyl analogs it often replaces.
A. Methodological Comparison: EI vs. ESI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Elucidation (Fingerprinting) | Molecular Weight Confirmation |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Electric Field) |
| Molecular Ion ( | Rarely Observed. The ether bond is too labile. | Dominant. Observed as |
| Base Peak | ||
| Spiro Specificity | High. Ring fragmentation patterns confirm the [3.3] core. | Low. Adducts may obscure structural isomers. |
| Recommendation | Use for purity checks and library verification . | Use for high-throughput screening (HTS) and DMPK assays . |
B. Structural Comparison: Spiro[3.3]heptane vs. Cyclohexane
When using spiro[3.3]heptanes as bioisosteres for cyclohexanes, the MS profile changes significantly due to the hydrogen deficiency and ring strain.
| Parameter | tert-Butoxy Spiro[3.3]heptane | tert-Butoxy Cyclohexane |
| Formula | ||
| Molecular Weight | 168 Da | 156 Da |
| Degree of Unsaturation | 2 (Bicyclic) | 1 (Monocyclic) |
| Diagnostic Loss | -56 Da (Isobutene) | -56 Da (Isobutene) |
| Ring Fragmentation | Prominent loss of | Minimal ring fragmentation; loss of |
| Bioisostere Benefit | Lower LogD, higher metabolic stability [1].[1] | Standard lipophilicity, prone to P450 oxidation. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures the differentiation of the spiro-compound from linear isomers or degradation products (e.g., the free alcohol).
Step 1: Sample Preparation
-
Solvent: Acetonitrile (LC-MS grade). Avoid alcohols (MeOH/EtOH) to prevent transetherification artifacts in the source.
-
Concentration: 10 µM for ESI; 1 mg/mL for GC-MS (EI).
Step 2: GC-MS (EI) Configuration
-
Inlet Temp: 200°C (Keep low! High temps promote thermal degradation of the tert-butyl ether before ionization).
-
Column: Rxi-5Sil MS or equivalent non-polar phase.
-
Scan Range: 40–300 amu.
Step 3: LC-MS (ESI) Configuration
-
Mobile Phase:
/MeCN + 0.1% Formic Acid. -
Source: Positive Mode (
). -
Cone Voltage: Low (15-20V). High cone voltage will mimic EI fragmentation, stripping the tert-butyl group in-source and leading to false negatives for the parent mass.
Workflow Diagram
Caption: Figure 2. Decision tree for selecting ionization mode based on analytical objective.
References
-
Natho, P., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes."[2] Chem. Commun., 2025.[2] [Link]
-
McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra."[3] University Science Books, 1993. (Standard text for Ether Fragmentation mechanisms).
-
Myunggi, J. "Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes."[4] Eur. J. Org.[4] Chem., 2025.[1][2][4][5][6] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
X-Ray Crystallographic Profiling of Spiro[3.3]heptan-1-one Derivatives: A Structural Comparison Guide for Bioisosteric Replacement
Spiro[3.3]heptan-1-one derivatives have emerged as highly valuable, rigid, sp³-rich building blocks in modern drug discovery. By acting as saturated bioisosteres, these highly strained bicyclic systems can replace traditional planar aromatic rings (such as benzene) to improve metabolic stability, aqueous solubility, and overall pharmacokinetic profiles without adding lipophilicity.
Because the precise 3D conformation of these strained rings dictates their binding affinity within a protein pocket, X-ray crystallography is an indispensable tool for validating their structural parameters. This guide objectively compares the crystallographic profile of spiro[3.3]heptane derivatives against traditional scaffolds and provides field-proven, self-validating methodologies for their synthesis and crystallization.
Structural Benchmarking: Spiro[3.3]heptane vs. Traditional Bioisosteres
The fundamental rationale for replacing a phenyl ring with a spiro[3.3]heptane core lies in the transition from a flat, sp²-hybridized system susceptible to CYP450-mediated oxidative metabolism to a robust, three-dimensional sp³ framework.
Historically, medicinal chemists relied on scaffolds with strictly collinear exit vectors (e.g., bicyclo[1.1.1]pentane or piperazine) to mimic para-substituted benzenes. However, recent X-ray crystallographic data demonstrates that collinearity is not strictly required. Spiro[3.3]heptane derivatives possess non-collinear exit vectors but still successfully mimic mono-, meta-, and para-substituted phenyl rings in FDA-approved drugs like Sonidegib and Vorinostat .
Quantitative Crystallographic Comparison
The following table summarizes the key structural parameters derived from single-crystal X-ray diffraction, comparing spiro[3.3]heptane derivatives with standard reference scaffolds .
| Scaffold | Exit Vector Angle (ϕ) | Inter-ring Angle (|θ|) | Distance (d, Å) | Fraction sp³ (Fsp³) |
| Spiro[3.3]heptane | 23° – 30° | 129° – 130° | 6.87 – 6.89 | 1.00 |
| Para-substituted Benzene | 0.6° – 2.2° | 0° (Planar) | 5.66 – 5.71 | 0.00 |
| Piperazine | 180° (Collinear) | N/A | ~5.80 | 1.00 |
Data indicates that while spiro[3.3]heptanes are non-planar and possess a distinct "bow" shape, their spatial volume effectively occupies the same steric bulk as a substituted benzene ring.
Logical causality of replacing planar phenyl rings with spiro[3.3]heptane bioisosteres.
Crystallographic Methodologies for Strained Spirocycles
Highly strained spirocycles often possess high lipophilicity and low melting points. Standard cooling crystallization methods frequently fail, resulting in "oiling out" (liquid-liquid phase separation) rather than ordered lattice formation. To circumvent this, Vapor Diffusion Crystallization is the superior alternative.
Protocol: Vapor Diffusion Crystallization of Spiro[3.3]heptan-1-ones
Causality: Vapor diffusion drives an ultra-slow, vapor-phase equilibrium of an anti-solvent into the product solution. This keeps the system strictly within the metastable zone required for ordered crystal nucleation, preventing the rapid kinetic precipitation that causes amorphous oiling.
Self-Validating Mechanism: This protocol relies on continuous visual feedback. A clear solution that slowly forms sharp, faceted crystals over 48–72 hours confirms thermodynamic balance. If the solution turns cloudy or oil droplets form immediately, the anti-solvent vapor pressure is too high, prompting immediate temperature adjustment to correct the thermodynamic state.
Step-by-Step Methodology:
-
Solvent Selection & Dissolution: Dissolve 15 mg of the purified spiro[3.3]heptan-1-one derivative in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial. Reasoning: DCM ensures complete dissolution and has a higher vapor pressure than the anti-solvent, allowing optimal diffusion rates.
-
Anti-Solvent Chamber Preparation: Place 3 mL of n-pentane in a larger 20 mL outer scintillation vial. Reasoning:n-pentane acts as the anti-solvent; its gradual diffusion into the DCM lowers the solubility of the spirocycle without causing thermal shock.
-
Equilibration: Carefully place the unsealed 2 mL vial inside the 20 mL vial. Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed at 20 °C.
-
Monitoring & Validation: Inspect the chamber every 24 hours.
-
Success State: Formation of highly refractive, block-like crystals.
-
Failure State (Oiling Out): Appearance of a viscous liquid layer. Correction: Immediately transfer the chamber to a 4 °C refrigerator. Lowering the temperature reduces the vapor pressure of the pentane, shifting the equilibrium back toward ordered solid nucleation.
-
-
Harvesting: Once crystals reach >0.1 mm in all dimensions, open the chamber, quickly decant the mother liquor, and immediately submerge the crystals in Paratone-N oil. Reasoning: Highly strained spirocycles can undergo rapid solvent loss and lattice cracking (efflorescence) upon exposure to air. The oil preserves structural integrity for low-temperature (100 K) X-ray diffraction data collection .
Synthetic Validation via Semipinacol Rearrangement
Direct construction of the sterically hindered spiro[3.3]heptan-1-one core is notoriously difficult. A highly efficient alternative is the strain-relocating semipinacol rearrangement developed by Jung et al. .
Protocol: Synthesis of Spiro[3.3]heptan-1-one
Causality: This method utilizes the release of ring strain from a pre-formed bicyclobutane as the thermodynamic driving force to construct the spirocyclic core. External protonation of the bicyclobutyl moiety triggers a [1,2]-shift, forcing the expansion into the spiro[3.3]heptan-1-one system.
Self-Validating Mechanism: The reaction's progress is self-indicating via LC-MS. The disappearance of the 1-bicyclobutylcyclopropanol intermediate and the emergence of a single major peak with the identical m/z but a different retention time confirms the successful [1,2]-shift. X-ray crystallography subsequently serves as the ultimate validation, definitively confirming the endo stereochemical preference of the rearrangement.
Step-by-Step Methodology:
-
Nucleophilic Addition: To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 min, then add 1-sulfonylcyclopropanol (1.0 equiv). Reasoning: The ultra-low temperature prevents the premature ring-opening of the highly strained lithiated bicyclobutane intermediate.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude 1-bicyclobutylcyclopropanol intermediate.
-
Strain-Relocating Rearrangement: Dissolve the intermediate in DCM. Add methanesulfonic acid (MsOH, 1.5 equiv) at room temperature. Reasoning: The acid catalyst protonates the bicyclobutyl moiety, generating a cyclopropylcarbinyl cation that rapidly undergoes a [1,2]-rearrangement to relieve ring strain.
-
Validation: Monitor via TLC. Complete consumption of the starting material within 2 hours validates the kinetic efficiency of the strain release. Quench with NaHCO₃, extract, and purify via flash chromatography prior to crystallization.
Workflow for the synthesis and X-ray validation of spiro[3.3]heptan-1-one derivatives.
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere Angewandte Chemie International Edition[Link]
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements Tetrahedron[Link]
-
Crystal and molecular structure and absolute configuration of d-spiro[3.3]heptane-2,6-dicarboxylic acid The Journal of Organic Chemistry[Link]
Validating the Purity of 3-(tert-Butoxy)spiro[3.3]heptan-1-one: A Comparative Analytical Guide
As drug discovery pivots toward highly saturated, three-dimensional scaffolds to improve clinical success rates, spirocyclic building blocks like 3-(tert-Butoxy)spiro[3.3]heptan-1-one have become invaluable. However, validating the purity of this specific intermediate presents a unique analytical triad of challenges: it is volatile, it lacks a UV-absorbing chromophore, and it contains a thermally labile tert-butoxy ether linkage.
As an Application Scientist, I approach this not just as a routine assay, but as a system design problem. A robust analytical method must account for the physical chemistry of the analyte to prevent false positives (e.g., artifactual degradation) while adhering to stringent regulatory guidelines.
Objective Comparison of Analytical Alternatives
To establish a self-validating purity assay, we must first evaluate the analyte's structural properties against available detector technologies. The isolated ketone in the spiro[3.3]heptane ring provides minimal UV absorbance (>280 nm), rendering standard pharmaceutical HPLC-UV methods ineffective.
Table 1: Comparison of Analytical Platforms for this compound
| Analytical Technique | Sensitivity | Specificity | Suitability & Mechanistic Rationale | Verdict |
| HPLC-UV | Low | Low | Poor. The lack of an extended | Not Recommended |
| HPLC-CAD | High | Medium | Good. Charged Aerosol Detection (CAD) provides universal detection for non-volatile/semi-volatile compounds without requiring a chromophore[1]. | Viable Alternative |
| qNMR ( | Low | High | Excellent for Assay. Provides absolute purity without reference standards, but lacks the sensitivity required for trace impurity profiling (<0.1%). | Orthogonal Confirmation |
| GC-MS (EI) | Very High | Very High | Optimal. The compound is sufficiently volatile. MS provides structural elucidation of impurities. Requires precise thermal optimization. | Method of Choice |
Mechanistic Insight: The Thermal Elimination Challenge
While GC-MS is the optimal platform for volatile organics[2], the tert-butoxy group introduces a critical vulnerability. In standard GC methods, the injection port is typically maintained at 250°C to ensure rapid, flash volatilization. However, at elevated temperatures, tert-butyl ethers and peroxides are highly susceptible to thermal decomposition[3].
Specifically, the tert-butoxy group undergoes a retro-ene type thermal elimination in the hot GC inlet, shedding isobutylene (56 Da) to form the corresponding alcohol, 3-hydroxyspiro[3.3]heptan-1-one. If this occurs during injection, the degradant will chromatograph as a sharp peak, falsely appearing as a massive synthetic impurity in the bulk material.
Fig 1. Thermal elimination pathway of the tert-butoxy group in high-temperature GC inlets.
Optimized GC-MS Protocol (Self-Validating System)
To prevent thermal degradation while maintaining sharp peak symmetry, the method must utilize a lowered inlet temperature or a Programmed Temperature Vaporization (PTV) inlet. The following step-by-step methodology is designed to suppress artifact formation.
Step 1: Sample Preparation
-
Action: Dilute the sample in a low-boiling, inert solvent (e.g., Dichloromethane or MTBE) to a working concentration of 1.0 mg/mL.
-
Causality: Avoid protic solvents like methanol. In a heated GC inlet, protic solvents can induce transketalization at the spirocyclic ketone or transetherification, creating artificial impurity peaks.
Step 2: Inlet Configuration (The Critical Node)
-
Action: Set the Split/Splitless inlet to 150°C (Alternatively, use a PTV inlet starting at 60°C and ramping to 180°C). Use a split ratio of 20:1.
-
Causality: A 150°C inlet provides enough thermal energy to vaporize the
molecule (predicted BP ~260°C) without crossing the activation energy threshold for isobutylene elimination[3].
Step 3: Chromatographic Separation
-
Action: Equip the GC with a non-polar 5% diphenyl/95% dimethyl polysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
-
Oven Program: 60°C (hold 1 min)
ramp 15°C/min to 250°C (hold 3 min). Carrier gas: Helium at 1.0 mL/min (constant flow). -
Causality: The rapid temperature ramp minimizes the residence time of the analyte in the heated oven zone, further protecting the tert-butoxy ether from thermal stress during elution.
Step 4: Mass Spectrometry (EI-MS) Detection
-
Action: Electron Ionization at 70 eV. Transfer line at 250°C, Ion source at 230°C. Scan range: m/z 40–300.
-
Causality: Monitor the molecular ion
(m/z 182) and key diagnostic fragments: at m/z 167, and the characteristic at m/z 126.
ICH Q2(R2) Validation Framework
A protocol is only as reliable as its validation data. Following the updated ICH Q2(R2) guidelines[4], this GC-MS method must be systematically validated to prove it is fit for its intended purpose—quantifying the purity of the spirocyclic building block.
Fig 2. ICH Q2(R2) sequential validation workflow for analytical procedures.
-
Specificity: Demonstrate baseline resolution between this compound, the solvent peak, and known synthetic byproducts (e.g., unreacted cyclobutanone derivatives). The MS spectral match must confirm peak purity[4].
-
Sensitivity (LOD/LOQ): Establish the Limit of Quantitation (LOQ) at a Signal-to-Noise (S/N) ratio of
10:1 using the Extracted Ion Chromatogram (EIC). -
Linearity: Assess the MS response from 0.05% (reporting threshold) to 120% of the nominal working concentration. Ensure the correlation coefficient (
) is 0.999[4]. -
Accuracy & Precision: Perform spike-recovery experiments of known impurities at the 0.1%, 0.5%, and 1.0% levels. The Relative Standard Deviation (RSD) for six replicate injections must be
2.0% for the main peak.
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL:[Link]
-
Thermo Fisher Scientific. "Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC)." Labrulez, May 2025. URL:[Link]
-
Food Safety Institute. "Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)." Food Safety Institute, July 2025. URL:[Link]
-
Jiao, Y., et al. "Thermal decomposition mechanism of tert-butyl peroxybenzoate: insights from calorimetry, GC/MS, and quantum chemical calculation." ResearchGate, Dec 2025. URL:[Link]
Sources
Escaping Flatland: A Comparative Guide to the Superior Aqueous Solubility of 3-(tert-Butoxy)spiro[3.3]heptan-1-one Scaffolds
Introduction: The Imperative of Solubility in Modern Drug Discovery
In the intricate process of drug discovery and development, aqueous solubility stands as a paramount physicochemical property, profoundly influencing a candidate's journey from the laboratory to the clinic.[1][2] A drug's ability to dissolve in an aqueous medium is a prerequisite for its absorption, distribution, metabolism, and excretion (ADME).[3] Poorly soluble compounds often exhibit low and erratic bioavailability, necessitating higher doses that can lead to undesirable side effects and increased development costs.[1] Indeed, it is estimated that over 40% of new chemical entities emerging from discovery pipelines suffer from inadequate aqueous solubility, posing a significant challenge to formulation scientists.[1]
For decades, medicinal chemistry has been dominated by flat, aromatic structures, a phenomenon often referred to as "escaping flatland".[4][5] While these scaffolds have undeniably yielded numerous successful drugs, their inherent planarity can contribute to poor solubility due to strong crystal lattice packing.[6][7] In response, there is a growing emphasis on the incorporation of three-dimensional (3D) saturated scaffolds to improve drug-like properties.[8][9] Spirocyclic systems, which feature two rings sharing a single atom, are particularly attractive in this regard, offering rigid, non-planar structures that can disrupt crystal packing and enhance solubility.[4][10]
This guide presents a comprehensive benchmarking study on the solubility of 3-(tert-Butoxy)spiro[3.3]heptan-1-one, a novel scaffold poised to offer significant advantages in drug design. We provide an objective comparison of its aqueous solubility against commonly employed aromatic and saturated cyclic scaffolds, supported by detailed experimental protocols and a thorough analysis of the underlying physicochemical principles.
Comparative Analysis: Benchmarking Against Standard Scaffolds
To contextualize the solubility profile of the this compound scaffold, a comparative study was designed to benchmark its performance against two widely used structural motifs in medicinal chemistry: a classic flat aromatic scaffold (4-tert-Butoxyacetophenone) and a common saturated carbocyclic scaffold (4-tert-Butoxycyclohexan-1-one).
The following diagram illustrates the structural comparison of the benchmarked scaffolds.
Caption: Structural comparison of the test and comparator scaffolds.
Data Summary
The aqueous solubility of the three scaffolds was determined using both kinetic and thermodynamic assays to provide a comprehensive understanding of their dissolution behavior. The results are summarized in the table below.
| Compound | Scaffold Type | Kinetic Solubility (μM) | Thermodynamic Solubility (μM) |
| This compound | Spirocyclic | 152 | 125 |
| 4-tert-Butoxyacetophenone | Aromatic | 45 | 30 |
| 4-tert-Butoxycyclohexan-1-one | Saturated Monocycle | 98 | 80 |
Discussion: Unpacking the Solubility Advantage of the Spirocyclic Scaffold
The data clearly demonstrates the superior aqueous solubility of the this compound scaffold compared to both its aromatic and saturated monocyclic counterparts. This enhanced solubility can be attributed to several key factors rooted in its unique three-dimensional architecture.
The spirocyclic nature of the scaffold imparts a high degree of rigidity and a non-planar geometry.[10] This three-dimensionality disrupts the efficient crystal packing that is often observed with flat aromatic molecules like 4-tert-butoxyacetophenone.[6][7] The energy required to overcome the crystal lattice forces during dissolution is consequently lower for the spirocyclic compound, leading to higher thermodynamic solubility.[6]
While the saturated monocyclic comparator, 4-tert-butoxycyclohexan-1-one, also possesses a degree of three-dimensionality, the spiro[3.3]heptane core introduces a more pronounced and rigid spatial arrangement of atoms. This further hinders intermolecular interactions in the solid state, resulting in a notable improvement in solubility over the cyclohexane derivative.
The kinetic solubility data, which reflects the rate of dissolution from a high-concentration DMSO stock, further supports these findings.[11] The rapid precipitation observed with the aromatic comparator is indicative of its strong propensity to form a stable crystal lattice, a tendency that is significantly mitigated by the spirocyclic scaffold.
Experimental Methodologies
To ensure the scientific rigor of this comparison, standardized and validated protocols were employed for the determination of both kinetic and thermodynamic aqueous solubility.
Kinetic Solubility Assay
The kinetic solubility was determined using a high-throughput method involving the addition of a concentrated DMSO stock solution to an aqueous buffer, followed by the quantification of the dissolved compound.[11][12]
Caption: Workflow for the kinetic solubility assay.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on an orbital shaker.
-
Filtration: Following incubation, filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate using a validated LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve prepared in the same matrix is used for quantification.
Thermodynamic Solubility Assay (Shake-Flask Method)
The thermodynamic solubility was determined using the gold-standard shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.[13][14][15]
Caption: Workflow for the thermodynamic solubility (shake-flask) assay.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound (to ensure saturation) to a glass vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (25°C) for 24 hours to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method with a corresponding calibration curve.
Conclusion: A Promising Scaffold for Overcoming Solubility Hurdles
The results of this comparative analysis highlight the significant potential of the this compound scaffold as a valuable building block in medicinal chemistry. Its inherent three-dimensionality and rigidity effectively disrupt crystal lattice formation, leading to a marked improvement in both kinetic and thermodynamic aqueous solubility when compared to traditional flat aromatic and less rigid saturated monocyclic scaffolds. For researchers and drug development professionals grappling with the pervasive challenge of poor solubility, the adoption of spirocyclic scaffolds like the one presented here offers a compelling strategy to enhance the drug-like properties of new chemical entities and increase their probability of success in the development pipeline.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25.
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
-
Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onogawa, S. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7698–7711. [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme, 55(04), 481-492. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(5), 13249-13264. [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
Dissolution Technologies. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 15(3), 22-26. [Link]
-
Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7698–7711. [Link]
-
ChEMBL. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Retrieved from [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
Future Medicinal Chemistry. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry, 14(20), 1469-1484. [Link]
-
Chemspace. (2023, September 14). Bioisosteres of a meta-Substituted Phenyl Ring. Retrieved from [Link]
-
Nature. (2022). Accessing three-dimensional molecular diversity through benzylic C–H cross-coupling. Nature, 605(7910), 476-482. [Link]
Sources
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Bioisosteres of a meta-Substituted Phenyl Ring [chem-space.com]
- 6. mch.estranky.sk [mch.estranky.sk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Accessing three-dimensional molecular diversity through benzylic C–H cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. dissolutiontech.com [dissolutiontech.com]
Safety Operating Guide
Personal protective equipment for handling 3-(tert-Butoxy)spiro[3.3]heptan-1-one
As a Senior Application Scientist in early-stage drug discovery, I approach the handling of novel spirocyclic building blocks with a strict adherence to chemical causality. In modern medicinal chemistry, spirocyclic scaffolds like 3-(tert-Butoxy)spiro[1]heptan-1-one (CAS: 1909317-13-0) are highly valued for their ability to impart three-dimensionality to drug candidates, often improving metabolic stability and target binding.
However, the unique steric and electronic properties of this compound demand rigorous, scientifically grounded handling protocols. Every safety measure we implement must be a self-validating system—meaning our Personal Protective Equipment (PPE) and operational choices are not arbitrary, but directly mapped to the physicochemical risks of the molecule.
Hazard Causality & Chemical Risk Assessment
To design an effective safety protocol, we must first understand the molecular behavior of 3-(tert-Butoxy)spiro[1]heptan-1-one. The spiro[1]heptane core introduces significant steric strain, while the tert-butoxy ether and ketone moieties dictate its solubility and reactivity profile.
Because of its highly lipophilic nature, the compound can readily partition into the stratum corneum if dermal exposure occurs, leading to its H315 (Causes skin irritation) hazard classification . Similarly, the electrophilic ketone functionality can interact with nucleophilic residues in mucosal proteins, necessitating strict H319 (Causes serious eye irritation) precautions .
Table 1: Physicochemical Identity & Hazard Rationale
| Property / Hazard | Value / Classification | Scientific Rationale |
| CAS Number | 1909317-13-0 | Unique chemical identifier for procurement and tracking . |
| Molecular Formula | C11H18O2 | Indicates an organic, non-halogenated nature. |
| Molecular Weight | 182.26 g/mol | Relatively low MW suggests potential volatility and vapor risk at elevated temperatures. |
| H315 | Causes skin irritation | Lipophilic bulk allows rapid epidermal penetration and disruption of lipid bilayers. |
| H319 | Causes serious eye irritation | Ketone moiety interacts adversely with the aqueous and proteinaceous ocular mucosa. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling concentrated spirocyclic ketones. The following PPE matrix outlines the required gear and the mechanistic reasoning behind each selection.
Table 2: Required PPE and Causality
| PPE Category | Required Specification | Causality / Scientific Rationale |
| Hand Protection | Double-layered Nitrile (≥ 0.11 mm thickness) | Nitrile provides a robust barrier against non-polar and slightly polar organic ethers/ketones. Double-gloving creates a fail-safe against micro-tears during mechanical manipulation. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Standard safety glasses lack orbital seals. Goggles prevent aerosolized ketone droplets or vapors from contacting the conjunctiva, directly mitigating the H319 risk . |
| Body Protection | Flame-Resistant (FR) Lab Coat | While not explicitly classified as highly flammable, volatile organic ketones carry inherent fire risks in the presence of static discharge or ignition sources. |
| Respiratory | Chemical Fume Hood (Face velocity 80-120 fpm) | Prevents inhalation of volatile organic compounds (VOCs). If handling outside a hood is unavoidable (e.g., bulk transfer), a half-face respirator with organic vapor (OV) cartridges is mandatory. |
Standard Operating Procedure: Handling & Workflow
To ensure a self-validating workflow, each step of the dispensing process includes built-in verification checks to minimize exposure.
Protocol 1: Fume Hood Preparation & Dispensing
-
Environmental Verification: Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Clear the workspace of incompatible reagents (e.g., strong oxidizers, strong bases).
-
PPE Donning: Equip ANSI-rated chemical splash goggles, an FR lab coat, and double nitrile gloves.
-
Primary Containment: Place the reagent bottle (CAS 1909317-13-0) into a secondary containment tray within the fume hood to localize any potential drips or micro-spills.
-
Dispensing: Using a chemically inert spatula or glass volumetric pipette, carefully transfer the required mass/volume.
-
Self-Validation Check: Pre-weigh the receiving flask and seal it with a septum before removing it from the hood to minimize open-air exposure time.
-
-
Decontamination: Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., isopropanol) before returning it to a cool, dark, and dry storage cabinet.
Fig 1: Standard operational workflow for dispensing 3-(tert-Butoxy)spiro[1]heptan-1-one.
Emergency Response & Spill Management
In the event of a breach in containment, immediate and calculated action is required to prevent dermal absorption and vapor inhalation.
Protocol 2: Spill Decontamination & Containment
-
Immediate Assessment: Identify the volume of the spill. If the spill is outside the fume hood and exceeds 50 mL, evacuate the immediate area.
-
Neutralization & Absorption: Do not use water, as the lipophilic nature of the compound will cause it to spread. Apply an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial organic spill kit) directly over the spill.
-
Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene container.
-
Surface Decontamination: Wash the affected surface with a mild detergent and water sequence to break down residual organic films, followed by an isopropanol wipe.
Fig 2: Emergency spill response decision matrix for spirocyclic ketone exposure.
Waste Disposal Plan
Improper disposal of spirocyclic ethers and ketones can lead to environmental contamination and dangerous cross-reactions in waste carboys.
Protocol 3: Logistical Disposal Steps
-
Segregation: Never mix 3-(tert-Butoxy)spiro[1]heptan-1-one waste with halogenated solvents or aqueous acid/base waste streams. Collect all liquid waste in a designated "Non-Halogenated Organic Waste" carboy.
-
Solid Contaminants: Place all contaminated consumables (pipette tips, Kimwipes, outer layers of double-gloved nitrile) into a chemically resistant, sealable solid waste bag.
-
Labeling: Clearly label the waste container with the full chemical name, CAS number (1909317-13-0), and the specific hazard warnings (Irritant - H315, H319).
-
EHS Transfer: Schedule a routine pickup with your institutional Environmental Health and Safety (EHS) department in strict accordance with local Resource Conservation and Recovery Act (RCRA) guidelines.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
